Product packaging for Neomycin(Cat. No.:CAS No. 1404-04-2)

Neomycin

Cat. No.: B1143500
CAS No.: 1404-04-2
M. Wt: 614.6 g/mol
InChI Key: PGBHMTALBVVCIT-VCIWKGPPSA-N
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Description

Historical Context of Aminoglycoside Antibiotic Development

The era of aminoglycoside antibiotics began with the discovery of streptomycin (B1217042) from Streptomyces griseus in the 1940s. asm.orgucsd.edubritannica.com This landmark finding by Selman Waksman and Albert Schatz marked a turning point in the treatment of infectious diseases, particularly tuberculosis. asm.orgucsd.edu Following the success of streptomycin, systematic screening of soil bacteria, including species from the Streptomyces and Micromonospora genera, led to the isolation of numerous other aminoglycosides over the subsequent decades. asm.orgucsd.edu Notable discoveries include neomycin (from Streptomyces fradiae in 1949) and kanamycin (B1662678) (from Streptomyces kanamyceticus in 1957). asm.orgnih.gov The development of this class has continued with the creation of semisynthetic derivatives designed to overcome resistance mechanisms and improve pharmacological properties. asm.orgresearchgate.net

Role of Framycetin (B1674049) within the Aminoglycoside Class of Antibiotics

Framycetin is specifically identified as this compound B, one of the primary active isomeric components of the this compound complex produced by Streptomyces fradiae. nih.govwikipedia.orgnih.gov this compound itself is typically a mixture of this compound B (framycetin) and this compound C, with framycetin being the major component. wikipedia.org Within the broader aminoglycoside classification, framycetin, along with this compound, paromomycin, and kanamycin, is often categorized as having an expanded spectrum compared to earlier narrow-spectrum agents like streptomycin. msdvetmanual.com These expanded-spectrum aminoglycosides demonstrate activity against a wider range of Gram-negative aerobic bacteria and exhibit synergistic activity against certain Gram-positive organisms. msdvetmanual.com Framycetin's structural characteristics, featuring an aminocyclitol ring with attached amino sugars via glycosidic bonds, are representative of the core chemical features of this antibiotic class. wikipedia.orgresearchgate.net

Overview of Framycetin's Bactericidal Activity in Scientific Literature

Academic research highlights framycetin's bactericidal activity, primarily against aerobic Gram-negative bacteria and certain aerobic Gram-positive bacteria. mims.comdrugbank.com Its mechanism of action involves binding to the bacterial 30S ribosomal subunit, a critical component of protein synthesis. nih.govmims.comdrugbank.com This binding interferes with the decoding site on the 16S rRNA, specifically in the vicinity of nucleotide 1400, which interacts with the wobble base of tRNA. nih.govdrugbank.com The disruption leads to misreading of mRNA, resulting in the incorporation of incorrect amino acids into polypeptide chains. nih.govdrugbank.com This process produces nonfunctional or toxic peptides and causes the breakup of polysomes into nonfunctional monosomes, ultimately leading to bacterial cell death. nih.govdrugbank.com

Studies have investigated the in vitro antimicrobial activity of framycetin against common bacterial pathogens. For instance, research has shown that framycetin wound dressing exhibits in vitro antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. mnkjournals.com Bactericidal effects against MRSA were observed at specific exposure times, with activity against Pseudomonas aeruginosa also demonstrated. mnkjournals.com The inhibitory effect of framycetin against MRSA in vitro has been reported as superior to that of paraffin (B1166041) wound dressing. mnkjournals.com Furthermore, studies evaluating framycetin-loaded hydrogel dressings have confirmed its antibacterial potency against Staphylococcus aureus and Escherichia coli. researchgate.net

Framycetin is an aminoglycoside antibiotic that exerts its antibacterial effects by interfering with bacterial protein synthesis. drugbank.commedtigo.com Its mechanism of action primarily involves binding to the bacterial ribosome, specifically the 30S ribosomal subunit. drugbank.commedtigo.comnih.govpediatriconcall.com This interaction disrupts the crucial process of translation, leading to the production of non-functional or toxic proteins vital for bacterial growth and survival. drugbank.comnih.govpharmacompass.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H46N6O13 B1143500 Neomycin CAS No. 1404-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
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InChI Key

PGBHMTALBVVCIT-VCIWKGPPSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1405-10-3 (sulfate (salt))
Record name Neomycin [INN:BAN]
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DSSTOX Substance ID

DTXSID2023359
Record name Neomycin B
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Molecular Weight

614.6 g/mol
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Physical Description

Liquid
Record name Neomycin
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Solubility

Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L
Record name Neomycin
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CAS No.

119-04-0, 1404-04-2, 11004-65-2
Record name Neomycin B
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Record name Framycetin [INN:BAN:DCF]
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Melting Point

6 °C (sulfate form)
Record name Neomycin
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Molecular and Cellular Mechanisms of Action of Framycetin

Disruption of Bacterial Protein Synthesis The binding of Framycetin (B1674049) to the 30S ribosomal subunit leads to significant downstream effects that impair bacterial protein synthesis.drugbank.comnih.govpharmacompass.comontosight.aiThese effects include the misreading of mRNA and the induction of premature polypeptide chain termination.drugbank.comnih.govpharmacompass.comijpsi.orgscribd.com

Formation of Non-functional or Toxic Peptides

The binding of Framycetin to the 30S ribosomal subunit interferes with the accurate decoding of messenger RNA (mRNA). nih.govsmolecule.comdrugbank.com This interference leads to the misreading of the mRNA sequence, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain during translation. unict.itnih.govncats.iosmolecule.comdrugbank.com The synthesis of polypeptides with erroneous amino acid sequences often results in the production of non-functional or even toxic proteins, disrupting essential bacterial cellular processes. unict.itnih.govncats.iosmolecule.comdrugbank.com

Interaction with Non-Ribosomal RNA Targets

In addition to its well-established ribosomal targets, Framycetin has been shown to interact with various non-ribosomal RNA molecules. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com These interactions highlight a broader range of potential molecular targets for this aminoglycoside beyond bacterial protein synthesis. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com Framycetin binds to structural motifs within RNA rather than specific sequences, suggesting its interactions are guided by the three-dimensional folding of the RNA molecule. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comchemsrc.com

Inhibition of Ribonuclease P (RNase P) Cleavage Activity

Framycetin acts as an inhibitor of Ribonuclease P (RNase P), an essential ribonucleoprotein enzyme responsible for the 5'-maturation of transfer RNAs (tRNAs). medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comoup.comnih.govacs.org RNase P is a ribozyme containing both RNA and protein components, and its activity is crucial for generating functional tRNAs. oup.comnih.govacs.org Framycetin has been identified as a potent inhibitor of RNase P cleavage activity, with reported inhibition constant (Ki) values. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com Studies suggest that Framycetin competes for specific divalent metal ion binding sites within the RNase P RNA, which are essential for the enzyme's catalytic activity. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comnih.govresearchgate.netmdpi.com The inhibition of RNase P by aminoglycosides like Framycetin is sensitive to pH, with increased pH suppressing the inhibitory effect in some systems. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comresearchgate.net

Research Finding: Framycetin (Neomycin B) has been reported to inhibit RNase P cleavage activity with a Ki of 35 μM. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com

Modulation of Hammerhead Ribozyme Function

Framycetin also modulates the function of hammerhead ribozymes, a class of small catalytic RNA molecules capable of self-cleavage. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comchemsrc.com Research indicates that Framycetin inhibits hammerhead ribozyme activity. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comchemsrc.comembopress.org This inhibition is thought to occur through the displacement of essential magnesium ions from the ribozyme's catalytic core, a mechanism similar to its interaction with RNase P. embopress.orgnih.gov The positively charged amino groups of aminoglycosides like Framycetin show complementarity with the negative electrostatic potential at magnesium ion binding sites in the hammerhead ribozyme structure. embopress.orgnih.gov

Research Finding: Framycetin has been shown to inhibit hammerhead ribozyme activity with a Ki of 13.5 μM. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comchemsrc.com

Binding to Group I Introns and the HIV-1 Rev-responsive Element

Beyond bacterial and simple catalytic RNAs, Framycetin has demonstrated the ability to bind to more complex RNA structures found in other biological systems, including Group I introns and the Human Immunodeficiency Virus type 1 (HIV-1) Rev-responsive element (RRE). medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comchemsrc.com Group I introns are self-splicing RNA sequences found in various organisms. embopress.orgctestingbio.com The HIV-1 RRE is a highly structured RNA element essential for the nuclear export of viral RNAs mediated by the viral Rev protein. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comchemsrc.commdpi.comwikipedia.orgasm.org Framycetin's binding to these diverse RNA targets further underscores its capacity to interact with specific RNA folds and structures, potentially interfering with their biological functions. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.comchemsrc.comnih.gov

Impact on Mammalian Cellular Processes (for research context)

While primarily known for its antibacterial activity targeting bacterial ribosomes, research indicates that Framycetin can also interact with components of mammalian cells and affect certain mammalian cellular processes, particularly in research contexts. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com Framycetin has been shown to target both bacterial and human ribosomes, affecting translation in both systems, although its affinity and impact may differ. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com Studies have explored the effects of Framycetin and related compounds on mammalian cells, including potential interactions with mammalian ribosomal subunits and other cellular RNA targets. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.com For example, Framycetin has been investigated for its effects on hepatocellular carcinoma (HCC) cell lines, where it was shown to selectively inhibit the production of mature microRNA (miRNA), boost a downstream protein, and inhibit invasion in this research model. medchemexpress.commedchemexpress.commedchemexpress.cn This suggests potential interactions with mammalian RNA processing pathways, such as those involving Drosha, which is involved in miRNA maturation. medchemexpress.commedchemexpress.commedchemexpress.cn Additionally, aminoglycosides, including this compound (which contains Framycetin), have been studied for their effects on mammalian protein synthesis and other cellular functions in research settings, sometimes revealing impacts on processes like angiogenesis or interactions with cellular components like phospholipase C. smolecule.commdpi.com

Effects on Human Ribosomal Function

Framycetin targets both bacterial and human ribosomes, affecting translation medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com. As an aminoglycoside, its mechanism in bacteria involves binding to the 30S ribosomal subunit, leading to misreading of tRNA and inhibition of protein synthesis drugbank.comnih.govmims.combiovet.commedtigo.com. This interference occurs at the decoding site, located in the vicinity of nucleotide 1400 in the 16S rRNA of the 30S subunit, a region that interacts with the wobble base in the tRNA anticodon nih.gov. This interaction disrupts the initiation complex, causes mRNA misreading, and results in the production of nonfunctional or toxic peptides, ultimately leading to the breakup of polysomes into nonfunctional monosomes nih.gov.

While its primary target for antibacterial action is the bacterial 30S ribosome, Framycetin's ability to target the human ribosome suggests potential implications for human cellular protein synthesis medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com. The interaction with human ribosomes and its effect on translation highlight a broader scope of its molecular activity beyond bacterial eradication medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com.

Selective Inhibition of Mature MicroRNA (miRNA) Production

Research indicates that Framycetin, specifically in the form of 5″-azido this compound B (a precursor), can selectively inhibit the production of mature microRNAs (miRNAs) medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.comglpbio.com. This inhibition has been observed in hepatocellular carcinoma (HCC) cell lines medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com.

miRNA biogenesis is a multi-step process involving the transcription of pri-miRNAs, their processing into pre-miRNAs by the Drosha-DGCR8 complex, transport to the cytoplasm, and further processing by Dicer into mature miRNAs mdpi.commdpi.comnih.gov. Small molecules can interfere with miRNA biogenesis by targeting components like Drosha or Dicer, or by binding directly to miRNA precursors mdpi.commdpi.comnih.govnih.gov.

Studies have shown that 5″-azido this compound B binds to the Drosha site in miR-525 medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com. This binding leads to a decrease in the levels of mature miR-525 mdpi.com. The selective inhibition of mature miRNA production by Framycetin and its precursors represents a significant molecular mechanism that can influence gene regulation at the post-transcriptional level medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.comglpbio.com.

Influence on Downstream Protein Expression and Cell Invasion Mechanisms

The selective inhibition of mature miRNA production by Framycetin has downstream effects on protein expression. Specifically, the decrease in mature miR-525 levels due to 5″-azido this compound B binding has been shown to boost the expression of a downstream protein, ZNF395 mdpi.com.

Furthermore, this molecular intervention has been linked to an inhibition of invasion in HCC cell lines medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com. Cell invasion is a critical process in various biological phenomena, including development, wound healing, and disease progression like cancer metastasis frontiersin.orgresearchgate.netasm.orgnih.govnih.gov. It involves complex mechanisms such as changes in cell-matrix adhesion, cytoskeletal rearrangements, and the degradation of the extracellular matrix, often mediated by enzymes like matrix metalloproteinases (MMPs) frontiersin.orgnih.govnih.govcellmolbiol.orgoncotarget.com.

The observed inhibition of invasion in HCC cells, coupled with the modulation of miRNA levels and downstream protein expression, suggests that Framycetin's influence on miRNA biogenesis can impact cellular behaviors related to motility and invasiveness medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.commdpi.com. This highlights a potential link between Framycetin's molecular actions on RNA processing and its effects on complex cellular functions.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Framycetin8378
This compound B8378
Fradiomycin B8378
5″-azido this compound BNot available on PubChem from search results
ZNF39526069
miR-525407033

Data Tables

Based on the search results, specific quantitative data for creating detailed data tables across all sections are limited. However, the following table summarizes key inhibition constants reported for Framycetin's interaction with certain RNA molecules:

Target RNAInhibition Constant (Ki)Reference
RNase P cleavage activity35 μM medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com
Hammerhead ribozyme13.5 μM medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com

Antimicrobial Spectrum and Efficacy Studies of Framycetin

Comprehensive Analysis of Bacterial Susceptibility

Studies have investigated the susceptibility of various bacterial species to framycetin (B1674049), providing insights into its potential therapeutic applications against specific pathogens. psu.edumnkjournals.comnih.govtci-thaijo.org

Framycetin demonstrates activity against several key aerobic Gram-negative bacteria. medtigo.com

Pseudomonas aeruginosa is a significant problematic pathogen, and framycetin shows comparatively high activity against some strains. google.com In vitro studies have demonstrated the antimicrobial activity of framycetin wound dressing against Pseudomonas aeruginosa at various exposure times, with optimal inhibition observed after 4 hours. mnkjournals.com Another study on clinical isolates of Pseudomonas aeruginosa from ear or eye infections found that a high percentage were inhibited and killed by framycetin at specified concentrations. nih.gov

Escherichia coli is another Gram-negative bacterium against which framycetin is active. medtigo.comgoogle.com Susceptibility data indicates that Escherichia coli can be susceptible to framycetin. wikipedia.org Research in pigs demonstrated that while resistance to framycetin sulfate (B86663) could be induced in enteric E. coli with prophylactic use, susceptibility returned several weeks after withdrawal of the antibiotic from the diet. nih.gov Studies have also assessed the susceptibility of E. coli to a combination of penicillin and framycetin, establishing preliminary interpretive criteria for testing. nih.gov

Framycetin is active against Klebsiella species, including Klebsiella pneumoniae. medtigo.comgoogle.com While some studies focus on the efficacy of other agents against carbapenem-resistant Klebsiella pneumoniae nih.gov, or the effectiveness of bacteriocins frontiersin.org, framycetin's spectrum includes this group of bacteria based on its general activity against Klebsiella spp. medtigo.comgoogle.com

Proteus species are also within the antibacterial spectrum of framycetin. medtigo.comgoogle.com Framycetin is considered particularly suitable for skin infections caused by Proteus spp. altmeyers.org While some Proteus mirabilis and Proteus vulgaris isolates have shown resistance to other antibiotics, the general susceptibility of Proteus species to aminoglycosides like gentamicin (B1671437) is noted researchgate.net, and framycetin, being an aminoglycoside, is active against this genus. medtigo.comgoogle.compillbuys.com

Enterobacter species are included in the range of bacteria against which framycetin is active. medtigo.comgoogle.com Susceptibility data for neomycin, which contains framycetin as a major component, lists Enterobacter cloacae with a specific minimum inhibitory concentration (MIC) value. wikipedia.org Studies on carbapenem-resistant Enterobacteriaceae have identified Enterobacter cloacae among the isolates, highlighting the clinical relevance of this group. oamjms.eu

Data Table: Illustrative Bacterial Susceptibility to Framycetin

Bacterial SpeciesSusceptibility/Activity FindingsRelevant Study/Source
Pseudomonas aeruginosaComparatively high activity against some strains; in vitro antimicrobial activity demonstrated. google.commnkjournals.com google.commnkjournals.comnih.gov
Escherichia coliActive against E. coli; susceptibility observed; resistance can be induced but may be lost. wikipedia.orgmedtigo.comgoogle.comnih.gov wikipedia.orgmedtigo.comgoogle.comnih.govnih.gov
Klebsiella pneumoniaeActive against Klebsiella species. medtigo.comgoogle.com medtigo.comgoogle.com
Proteus speciesActive against Proteus species; particularly suitable for skin infections caused by Proteus spp. medtigo.comgoogle.comaltmeyers.org medtigo.comgoogle.comaltmeyers.orgpillbuys.com
Enterobacter speciesActive against Enterobacter species; MIC data available for Enterobacter cloacae. wikipedia.orgmedtigo.comgoogle.com wikipedia.orgmedtigo.comgoogle.comoamjms.eu

Detailed Research Findings:

Research has explored the in vitro activity of framycetin against specific Gram-negative bacteria. For instance, a study evaluating framycetin and paraffin (B1166041) wound dressing found that framycetin dressing showed superior in vitro antimicrobial activity against Pseudomonas aeruginosa compared to paraffin dressing, with inhibition observed at various exposure times. mnkjournals.com Another study focusing on topical antibiotics and Pseudomonas aeruginosa reported on the minimum inhibitory concentration (MIC) and extinction time data for framycetin, indicating that a high percentage of clinical isolates were inhibited and killed. nih.gov

Regarding Escherichia coli, studies on the combination of penicillin and framycetin have established preliminary interpretive criteria for susceptibility testing using both broth microdilution and disk diffusion methods. nih.gov These studies provide specific MIC breakpoints and zone diameter correlations for classifying isolates as susceptible, intermediate, or resistant to the combination. nih.gov

While detailed MIC data specifically for framycetin alone against all the listed bacteria in extensive tables were not consistently found across the search results within the defined constraints, the collective findings from various studies confirm framycetin's activity and provide insights into its efficacy against these important aerobic Gram-negative pathogens. wikipedia.orgmedtigo.comgoogle.commnkjournals.comnih.govaltmeyers.org The mechanism of action, inhibiting protein synthesis by binding to the 30S ribosomal subunit, underpins its broad-spectrum activity against susceptible bacteria. medtigo.com

Proteus species

Activity against Gram-Positive Bacteria

Framycetin is active against some aerobic Gram-positive bacteria, notably staphylococci. hres.cahres.cahres.ca

Framycetin shows activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). hres.cahres.cabiosynth.complasmichealth.co.uknih.govgoogle.commnkjournals.comchemotechnique.segoogle.comnih.gov Studies have demonstrated the in-vitro antimicrobial activity of framycetin against MRSA. mnkjournals.commnkjournals.com For instance, framycetin wound dressing exhibited antimicrobial activity against MRSA with bactericidal effects observed at various exposure times in in-vitro testing. mnkjournals.commnkjournals.com One study indicated that framycetin wound dressing had better inhibitory effects on the growth of MRSA in vitro compared to paraffin wound dressing. mnkjournals.com Significant differences in inhibition against MRSA were noted at exposure times of 2, 4, 6, and 24 hours. mnkjournals.com Bactericidal activity against MRSA started at 4, 6, and 24 hours of exposure. mnkjournals.com

Bacillus subtilis is another Gram-positive bacterium against which framycetin has shown activity. eco-vector.commicromasterlab.comnih.govajol.info Studies evaluating the in-vitro antimicrobial activity of framycetin sulphate ointment have used Bacillus subtilis as a test organism. eco-vector.commicromasterlab.com Formulations were found to be most effective against Bacillus subtilis in terms of zone of inhibition diameter in some comparative studies. Research on the microbial transformation of this compound (which includes framycetin) has also tested the antibacterial activity of transformation products against Bacillus subtilis. ajol.info

Here is a data table summarizing some in-vitro activity findings:

Test OrganismFramycetin ActivityNotesSource
Staphylococcus aureusActiveIncluding MRSA strains. Bactericidal effect observed in vitro. hres.cahres.cabiosynth.complasmichealth.co.ukmnkjournals.comnih.govgoogle.commnkjournals.comchemotechnique.segoogle.comnih.gov
Bacillus subtilisActiveUsed as a test organism in antimicrobial activity evaluations. eco-vector.commicromasterlab.comnih.govajol.info
Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus (MRSA))

Inactivity against Specific Microorganisms

Framycetin's spectrum of activity does not extend to all types of microorganisms. nih.govhres.cahres.caplasmichealth.co.ukdrugbank.comalberta.cawikipedia.orgmaxpharmainc.comhres.ca

Framycetin is not active against fungi or viruses. nih.govhres.cahres.caplasmichealth.co.ukdrugbank.comalberta.cawikipedia.orgmaxpharmainc.comhres.ca This is a consistent finding across multiple sources describing its antimicrobial spectrum.

Framycetin is generally inactive against most kinds of anaerobic bacteria. nih.govhres.cahres.cadrugbank.comwikipedia.orghres.canih.gov The mechanism of action of aminoglycosides, which requires active electron transport for uptake into bacterial cells, is inhibited in anaerobic environments, contributing to their lack of activity against anaerobic bacteria. hres.cahres.canih.gov

Framycetin is only minimally active or generally inactive against streptococci, including Streptococcus pneumoniae. hres.cahres.canih.gov While aminoglycosides in general are less active against Streptococcus spp., this limited activity is specifically noted for framycetin. hres.cahres.canih.gov

Here is a data table summarizing microorganisms against which framycetin is inactive:

Microorganism TypeFramycetin ActivityNotesSource
FungiInactiveConsistent finding across sources. nih.govhres.cahres.caplasmichealth.co.ukdrugbank.comalberta.cawikipedia.orgmaxpharmainc.comhres.ca
VirusesInactiveConsistent finding across sources. nih.govhres.cahres.caplasmichealth.co.ukdrugbank.comalberta.cawikipedia.orgmaxpharmainc.comhres.ca
Anaerobic BacteriaInactiveActivity is limited due to the mechanism of action in anaerobic environments. nih.govhres.cahres.cadrugbank.comwikipedia.orghres.canih.gov
Streptococcus pneumoniaeMinimally Active/InactiveAminoglycosides generally have limited activity against Streptococci. hres.cahres.canih.gov
Anaerobic Bacteria

In Vitro Antimicrobial Efficacy Assessments

In vitro studies are crucial for understanding the intrinsic activity of an antimicrobial agent against specific pathogens. These assessments help to quantify the concentration required to inhibit or kill bacteria and to evaluate the speed and extent of its bactericidal action.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial that kills 99.9% of the initial bacterial inoculum. These parameters are fundamental in characterizing the potency of an antibiotic against a range of bacterial species.

Studies have determined the MIC and MBC values for framycetin against various clinically relevant bacteria. For instance, research evaluating framycetin against clinical isolates of Pseudomonas aeruginosa from ear or eye infections found that a significant percentage of isolates were inhibited by relatively low concentrations of framycetin. Specifically, 88.9% of 90 tested isolates were inhibited by 62.5 mg/l of framycetin. nih.gov

Zone of Inhibition Measurements in Agar (B569324) Diffusion Assays

Agar diffusion assays, such as the disk diffusion or agar well diffusion methods, are widely used to qualitatively and semi-quantitatively assess the antimicrobial activity of a substance. These methods involve placing a source of the antimicrobial (e.g., a disk or solution in a well) onto an agar plate inoculated with the test organism. Following incubation, the presence and size of a clear zone around the source indicate the inhibition of bacterial growth, known as the zone of inhibition. mdpi.com The diameter of this zone correlates with the susceptibility of the microorganism to the antimicrobial agent.

Studies utilizing agar diffusion techniques have demonstrated the in vitro antimicrobial activity of framycetin against various bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. psu.edu The size of the zone of inhibition provides an indication of the effectiveness of framycetin against these pathogens. psu.eduresearchgate.net Factors such as the concentration of the antibiotic, the type of agar medium, the inoculum size, and incubation conditions can influence the size of the zone of inhibition. mdpi.com

Time-Kill Curve Studies for Bactericidal Kinetics

Time-kill curve studies provide detailed information about the rate and extent of bacterial killing by an antimicrobial agent over time. In this method, bacterial cultures are exposed to different concentrations of the antibiotic, and viable bacterial counts are determined at various time points. This allows for the assessment of whether the antibiotic is bactericidal (causes a significant reduction in bacterial count) or bacteriostatic (inhibits bacterial growth without necessarily killing the bacteria).

Research investigating the time-kill kinetics of framycetin has shown its bactericidal activity against susceptible organisms. A study focusing on Pseudomonas aeruginosa demonstrated that a 0.5% concentration of framycetin was capable of killing 96.66% of tested isolates within 60 minutes. nih.gov Time-kill studies are valuable for understanding how quickly framycetin can reduce bacterial load, which is particularly relevant for treating acute infections.

Comparative Efficacy Studies with Other Antimicrobials

Comparing the efficacy of framycetin with other antimicrobial agents is essential for determining its relative potency and clinical utility, especially in the context of topical applications where multiple options may be available.

Comparison with Other Aminoglycosides (e.g., Gentamicin, this compound)

Framycetin is an aminoglycoside antibiotic, structurally related to other members of this class, such as gentamicin and this compound. nih.govmims.com Comparative studies often assess the in vitro activity of these antibiotics against similar panels of bacteria to understand potential differences in their spectrum and potency.

While specific detailed comparative MIC/MBC or time-kill data directly contrasting framycetin with gentamicin and this compound were not extensively found in the provided search results, the use of Antibiotic Assay Medium E for the plate assay of both framycetin sulphate and this compound sulphate using Bacillus subtilis and Bacillus pumilus as test organisms suggests that standardized methods exist for their comparative evaluation via zone of inhibition measurements. tmmedia.inexodocientifica.com.brmicromasterlab.com The in vitro activity of framycetin against Staphylococcus aureus, Enterobacteriaceae, and Pseudomonas aeruginosa has been reported as still favourable. nih.gov Gentamicin is known to be effective against both Gram-positive and Gram-negative organisms, particularly useful for severe Gram-negative infections, including Pseudomonas aeruginosa. nih.gov this compound is also a broad-spectrum antibiotic effective against a wide range of bacteria. fishersci.caherts.ac.uk Further direct comparative studies are needed to precisely delineate the differences in their in vitro efficacy profiles.

Assessment against Non-Aminoglycoside Topical Antibiotics (e.g., Mupirocin (B1676865), Silver Sulfadiazine (B1682646), Sodium Fusidate)

Framycetin's efficacy has also been compared to topical antibiotics belonging to different classes, such as mupirocin, silver sulfadiazine, and sodium fusidate. These comparisons are important for guiding the selection of appropriate topical treatments for various bacterial infections.

An in vitro study comparing framycetin wound dressing to paraffin wound dressing demonstrated that framycetin had superior inhibitory effect on the growth of Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. mnkjournals.com Framycetin wound dressing showed antimicrobial activity against MRSA at various exposure times, with bactericidal effect observed at 4, 6, and 24 hours. mnkjournals.com Its activity against Pseudomonas aeruginosa was shown at 4, 6, and 24 hours, with optimal inhibition after 4 hours. mnkjournals.com

Mechanisms of Antimicrobial Resistance to Framycetin

Biochemical Modification of Framycetin (B1674049)

The most prevalent mechanism of aminoglycoside resistance in clinical settings is the enzymatic inactivation of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.govnih.govnih.gov These enzymes catalyze the covalent modification of specific amino or hydroxyl groups on the framycetin molecule, leading to a modified drug that has reduced affinity for the ribosome and is less effectively transported into the bacterial cell. asm.org AMEs are categorized into three main classes based on the type of chemical modification they perform: N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs, also referred to as O-adenyltransferases), and O-phosphotransferases (APHs). nih.govasm.orgnih.gov Each AME typically modifies the aminoglycoside at a specific position. nih.gov

N-Acetylation Mechanisms

N-acetylation is a significant mechanism of aminoglycoside inactivation, catalyzed by aminoglycoside N-acetyltransferases (AACs). These enzymes utilize acetyl-coenzyme A as a donor to acetylate amino groups on the aminoglycoside molecule. asm.orgnih.gov Acetylation at specific positions on framycetin can reduce its ability to bind to the bacterial ribosome, thereby conferring resistance. The AAC(6')-Ib enzyme, for instance, is a clinically important acetyltransferase found in various Gram-negative pathogens that contributes to aminoglycoside resistance. frontiersin.org

Adenylylation Processes

Adenylylation, also known as nucleotidylation, is another enzymatic modification leading to framycetin resistance. This process is catalyzed by aminoglycoside O-nucleotidyltransferases (ANTs), which use ATP as a co-substrate to transfer an adenylyl group to a hydroxyl group on the aminoglycoside. asm.orgnih.gov This modification alters the structure of framycetin, reducing its ribosomal binding and effectiveness.

O-Phosphorylation Pathways

O-phosphorylation is mediated by aminoglycoside O-phosphotransferases (APHs). These enzymes use ATP to transfer a phosphate (B84403) group to a hydroxyl group on the aminoglycoside molecule. asm.orgnih.gov Phosphorylation at specific sites on framycetin can interfere with its interaction with the ribosome and its uptake into the bacterial cell, resulting in resistance. Framycetin is known to be susceptible to modification by phosphotransferases.

Alterations in Bacterial Transport and Efflux Systems

Beyond enzymatic modification, bacteria can also develop resistance to framycetin by reducing the intracellular concentration of the antibiotic. This can be achieved through changes in the permeability of the bacterial cell envelope, specifically the outer and inner membranes, and the action of efflux pumps that actively transport the antibiotic out of the cell. pharmacompass.commednexus.org

Changes in Outer Membrane Permeability

The outer membrane of Gram-negative bacteria serves as a crucial barrier that can limit the entry of antibiotics, including aminoglycosides. mdpi.comnih.govdovepress.com Changes in the composition or structure of the outer membrane, such as modifications to lipopolysaccharides (LPS) or a decrease in the number or alteration of porin channels, can reduce the influx of hydrophilic antibiotics like framycetin. asm.orgmdpi.comnih.govnih.gov Reduced outer membrane permeability is often a non-specific resistance mechanism that can affect the uptake of various antibiotics. dovepress.complos.org

Decreased Inner Membrane Transport Mechanisms

The uptake of aminoglycosides across the bacterial inner membrane is an energy-dependent process. oup.comasm.org Mechanisms that impair this inner membrane transport can lead to decreased intracellular accumulation of framycetin and contribute to resistance. While the exact mechanisms for framycetin's inner membrane transport are part of the broader aminoglycoside uptake systems, alterations in the proteins or energy gradients involved in this process can reduce the amount of drug reaching its ribosomal target. mednexus.orgreading.ac.uk

Active Efflux Pump Overexpression

Active efflux pumps are bacterial membrane proteins that expel antimicrobial agents from the cell, thereby reducing their intracellular concentration to sub-inhibitory levels. qiagen.com Overexpression of these pumps can contribute to reduced susceptibility or resistance to antibiotics. asm.orgnih.govqiagen.com While the main mechanism of resistance to aminoglycosides is often enzymatic inactivation, decreased intracellular concentration due to reduced cell permeability or efflux pumps is also a known mechanism. asm.orgnih.govmpi.govt.nz Adaptive resistance to aminoglycosides, observed in bacteria such as Pseudomonas aeruginosa, has been linked to the overexpression of efflux pumps. mpi.govt.nz

Drug Trapping Phenomena

Drug trapping refers to mechanisms that sequester the antibiotic within the bacterial cell or its surrounding environment, preventing it from reaching its intracellular target site, the ribosome. This can involve changes in outer membrane permeability or decreased inner membrane transport, in addition to active efflux. pharmacompass.compharmacompass.com These mechanisms collectively reduce the effective concentration of the drug inside the bacterium.

Ribosomal Target Site Modifications

Modifications to the bacterial ribosome, the target of framycetin, can lead to resistance by reducing the binding affinity of the antibiotic. asm.orgnih.gov

Mutations within the 30S Ribosomal Subunit

Framycetin binds to specific proteins and 16S rRNA within the 30S ribosomal subunit. ncats.io Mutations in the genes encoding components of the 30S subunit, particularly the 16S rRNA gene (rrs), can alter the binding site, leading to resistance. nih.govfortunejournals.com For instance, mutations in rrs have been linked to clinically acquired pan-aminoglycoside resistance in Mycobacterium abscessus. nih.gov While impaired ribosomal binding may not always be a clinically significant single-step resistance mechanism for all aminoglycosides due to multiple binding sites, single-step mutations preventing binding have been described for other aminoglycosides in organisms like E. coli and P. aeruginosa. msdvetmanual.com

Methylation of Aminoglycoside Binding Sites (e.g., 16S rRNA 1400-1500 region)

Methylation of specific nucleotide residues within the 16S rRNA, particularly in the A-site where aminoglycosides bind, is a significant mechanism of high-level aminoglycoside resistance. nih.gov 16S rRNA methyltransferases (RMTs) catalyze these modifications, blocking the effective binding of aminoglycosides to their target. nih.gov These enzymes often modify residues in the vicinity of nucleotide 1400 in the 16S rRNA, a region that interacts with the wobble base in the tRNA anticodon and is part of the decoding site. pharmacompass.comncats.ionih.gov Plasmid-mediated high-level resistance to aminoglycosides in Enterobacteriaceae has been attributed to 16S rRNA methylation. asm.orgnih.gov

Role of Bacterial Biofilm Formation in Resistance

Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix. Bacteria within biofilms often exhibit increased tolerance and resistance to antimicrobial agents compared to their planktonic, free-floating counterparts. mdpi.comfortunejournals.com

Biofilm-Associated Antimicrobial Resistance Enhancement

4.4.2. Phenotypic Adaptation within Biofilm Structures

Bacteria residing within biofilm structures exhibit significantly reduced susceptibility to antimicrobial agents compared to their planktonic counterparts. This decreased susceptibility is often attributed, in part, to phenotypic adaptation, which involves temporary, non-heritable changes in bacterial physiology and gene expression that occur in response to the unique microenvironment of the biofilm. mdpi.comnih.gov These adaptations allow bacteria to tolerate concentrations of antibiotics that would be lethal to planktonic cells. mdpi.comasm.orgdovepress.com

Several key phenotypic changes contribute to this adapted resistance within biofilms. One significant factor is the altered growth rate. Bacteria within biofilms, particularly in deeper layers, often exhibit slow growth or enter a stationary phase due to nutrient and oxygen gradients within the matrix. nih.govmdpi.comnih.gov Since Framycetin, an aminoglycoside antibiotic, primarily targets actively growing cells by inhibiting protein synthesis, this reduced metabolic activity and slow growth rate diminish the effectiveness of the antibiotic. mdpi.com

Another crucial aspect of phenotypic adaptation in biofilms is the formation of persister cells. mdpi.comnih.govajol.info Persisters are a subpopulation of dormant or slow-growing cells that are highly tolerant to antibiotics, including aminoglycosides, without undergoing genetic mutation. mdpi.comajol.info These cells can survive antibiotic treatment and repopulate the biofilm once the antibiotic pressure is removed, contributing to chronic and recurrent infections. mdpi.com While they constitute a small fraction of the total biofilm population, their phenotypic state renders them largely insensitive to the mechanisms of action of many bactericidal antibiotics like Framycetin. ajol.info

Furthermore, the biofilm environment can induce stress responses in bacteria, leading to changes in gene expression that enhance survival. frontiersin.orgnih.gov These stress responses can involve the upregulation of efflux pumps, which can actively transport antibiotics out of the bacterial cell, although this is also considered a form of adaptive resistance rather than solely phenotypic adaptation in some contexts. nih.govajol.infofrontiersin.org Changes in the bacterial cell envelope composition and barrier properties influenced by nutrient availability within the biofilm can also contribute to reduced antibiotic penetration, a physical barrier mechanism that complements phenotypic changes.

The complex interplay of these phenotypic adaptations within the biofilm matrix creates a challenging environment for antibiotics like Framycetin to effectively eradicate the bacterial population. Studies have shown that bacteria embedded in biofilms can exhibit significantly higher levels of tolerance compared to planktonic cells. asm.orgdovepress.com While specific quantitative data on Framycetin's interaction with phenotypic adaptation in biofilms may vary depending on the bacterial species and biofilm conditions, the general principles of slow growth, persister cell formation, and stress responses within the biofilm structure are well-established mechanisms contributing to reduced susceptibility to aminoglycosides.

The table below summarizes key phenotypic adaptations observed in bacterial biofilms that contribute to reduced antibiotic susceptibility, including to agents like Framycetin:

Phenotypic Adaptation MechanismDescriptionEffect on Antibiotic Susceptibility (e.g., Framycetin)
Slow Growth/Stationary PhaseReduced metabolic activity due to nutrient/oxygen gradients.Decreased effectiveness of antibiotics targeting active processes. mdpi.comnih.govmdpi.comnih.gov
Persister Cell FormationDevelopment of a dormant, tolerant subpopulation.Survival despite high antibiotic concentrations; contributes to recurrence. mdpi.comnih.govajol.info
Stress ResponsesChanges in gene expression due to environmental stress (e.g., starvation).Can lead to altered cell properties or increased efflux pump activity. frontiersin.orgnih.gov
Altered Cell EnvelopeChanges in cell wall/membrane composition influenced by environment.Can affect antibiotic uptake or binding.

Pharmacological Investigations of Framycetin

Pharmacodynamic Properties

The pharmacodynamic properties of an antibiotic describe the relationship between drug concentration and its effect on microorganisms. For Framycetin (B1674049), this includes its bactericidal activity over time and the persistence of its effects after drug levels decline.

Time-Dependent Bactericidal Activity

Framycetin exhibits a rapid, dose-related bactericidal action on susceptible microorganisms defra.gov.uk. The bactericidal activity of antibiotics like Framycetin is considered time-dependent, meaning the duration for which the bacterial population is exposed to concentrations above the minimum inhibitory concentration (MIC) is a key determinant of efficacy noahcompendium.co.uk. Research involving Pseudomonas aeruginosa isolates demonstrated that a significant percentage were killed within a relatively short timeframe when exposed to Framycetin nih.gov. For instance, in one study, 96.66% of tested Pseudomonas aeruginosa isolates were killed within 60 minutes by a 0.5% concentration of framycetin nih.gov. The determination of extinction time (ET), which quantifies the time required to kill a bacterial population under specific drug concentrations, is considered a promising technique for evaluating the bacterial action of high drug concentrations, potentially offering a better predictor of topical antibacterial efficacy than MIC alone nih.gov.

Data from a study on Pseudomonas aeruginosa isolates illustrates the rapid killing effect:

OrganismFramycetin Concentration (0.5%)Percentage Killed within 60 minutes
Pseudomonas aeruginosa0.5%96.66%

Post-Antibiotic Effect Characterization

While the provided search results describe Framycetin's bactericidal activity, detailed characterization of its post-antibiotic effect (PAE) was not explicitly found within the scope of the search. The PAE is the suppression of bacterial growth that persists after the concentration of an antimicrobial falls below the MIC. Aminoglycosides as a class are generally known to exhibit a PAE, but specific data characterizing the duration and extent of the PAE for Framycetin across various bacterial species was not available in the provided information.

Drug-Drug Interaction Mechanisms

Framycetin's potential for interaction with other medications is a critical aspect of its pharmacological profile. These interactions can influence its efficacy, the efficacy of co-administered drugs, and the risk of adverse effects.

Potential for Enhanced Nephrotoxicity with Co-administered Agents (e.g., Cephaloglycin, Capecitabine)

The risk or severity of nephrotoxicity can be increased when Framycetin is combined with certain other agents drugbank.com. Specifically, the combination of Framycetin with Cephaloglycin may lead to an increased risk or severity of nephrotoxicity drugbank.comdrugbank.com. Similarly, Capecitabine may increase the nephrotoxic activities of Framycetin drugbank.comdrugbank.com. This suggests a potential synergistic or additive effect on kidney function when these drugs are co-administered. While the exact mechanisms underlying these enhanced nephrotoxic effects are not fully detailed in the provided sources for the specific combinations of Framycetin with Cephaloglycin or Capecitabine, aminoglycosides in general are known for their potential to cause nephrotoxicity, and this risk can be exacerbated by concomitant use of other nephrotoxic drugs defra.gov.uktruemeds.innih.gov.

Impact on Excretion Rates of Co-administered Drugs

Framycetin may influence the excretion rates of various co-administered drugs, potentially leading to altered serum levels of those agents drugbank.com. Several examples from the search results indicate that Framycetin may decrease the excretion rate of a range of compounds, which could result in higher serum concentrations drugbank.com.

Examples of drugs whose excretion rate may be decreased by Framycetin include:

Certolizumab pegol drugbank.com

Cetirizine drugbank.com

Chloral hydrate (B1144303) drugbank.com

Capecitabine (though also noted for increased nephrotoxicity with Framycetin) drugbank.comdrugbank.com

Capreomycin drugbank.com

Carmustine smolecule.com

Cisplatin smolecule.com

Clevidipine smolecule.com

Clobazam smolecule.com

Clofarabine smolecule.com

Chromous sulfate (B86663) smolecule.com

Cilostazol smolecule.com

Cimetidine smolecule.com

Ciprofloxacin smolecule.com

Conversely, some drugs may increase the excretion rate of Framycetin, potentially leading to lower serum levels and a reduction in efficacy drugbank.com. Bromhexine is noted as an example of a drug that may increase the excretion rate of Framycetin drugbank.com.

A summary of potential impacts on excretion rates:

Co-administered DrugPotential Impact on Excretion Rate by FramycetinPotential Outcome on Serum Level
Certolizumab pegolDecreasedHigher
CetirizineDecreasedHigher
Chloral hydrateDecreasedHigher
CapecitabineDecreasedHigher
CapreomycinDecreasedHigher
CarmustineDecreasedHigher
CisplatinDecreasedHigher
ClevidipineDecreasedHigher
ClobazamDecreasedHigher
ClofarabineDecreasedHigher
Chromous sulfateDecreasedHigher
CilostazolDecreasedHigher
CimetidineDecreasedHigher
CiprofloxacinDecreasedHigher
BromhexineIncreasedLower

Modulations of Therapeutic Efficacy of Concomitant Therapies (e.g., Heparins, Botulinum Toxins)

Framycetin can modulate the therapeutic efficacy of certain concomitant therapies drugbank.com.

Regarding Heparins, the therapeutic efficacy of Heparin can be decreased when used in combination with Framycetin drugbank.comdrugbank.com. This suggests a potential interaction that could reduce the anticoagulant effect of Heparin.

In the case of Botulinum Toxins, Framycetin may increase the neuromuscular blocking activities of Botulinum Toxin Type A drugbank.commedindia.net. The risk or severity of adverse effects can also be increased when Framycetin is combined with Botulinum Toxin Type B drugbank.com. This interaction is consistent with the known potential of aminoglycoside antibiotics to enhance neuromuscular blockade clevelandclinic.orgnih.govmedbroadcast.com.

Summary of modulations of therapeutic efficacy:

Concomitant TherapyPotential Impact of Framycetin Combination
HeparinsDecreased therapeutic efficacy
Botulinum Toxin Type AIncreased neuromuscular blocking activities
Botulinum Toxin Type BIncreased risk or severity of adverse effects

Synergistic Antimicrobial Effects

The combination of antimicrobial agents can lead to synergistic effects, where the combined impact is greater than the sum of their individual effects. nih.gov Framycetin has been observed to exhibit synergistic effects when used in combination with other antibiotics. medtigo.com This synergy can be particularly beneficial in treating mixed bacterial infections or infections caused by bacteria that have developed resistance to single agents. medtigo.com

Synergy with Beta-Lactam Antibiotics (e.g., Penicillins)

Synergism is commonly observed when aminoglycosides, including framycetin, are used in combination with beta-lactam antimicrobials such as penicillins and cephalosporins. msdvetmanual.com The proposed mechanism for this synergy is that beta-lactam compounds, which target bacterial cell wall synthesis, cause injury to the cell wall. msdvetmanual.comfishersci.canih.govnih.gov This damage facilitates increased uptake of the aminoglycoside into the bacterial cell, providing easier access to its intracellular ribosomal target site. medtigo.commsdvetmanual.com This enhanced penetration allows the aminoglycoside to exert its inhibitory effect on protein synthesis more effectively. medtigo.commsdvetmanual.com

Quantitative Assessment of Synergism using Fractional Inhibitory Concentration (FIC) Indices

Quantitative assessment of antimicrobial synergy is often performed using methods such as the checkerboard assay. emerypharma.comresearchgate.net This method involves testing a range of concentrations of two antimicrobial agents in combination to determine the minimum inhibitory concentration (MIC) of each drug when used alone and in combination. emerypharma.comliofilchem.net The results from checkerboard assays are commonly used to calculate the Fractional Inhibitory Concentration (FIC) index. emerypharma.commdpi.com

The FIC index is calculated using the following formula:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) emerypharma.comliofilchem.net

Where:

MIC of Drug A in combination and MIC of Drug B in combination are the lowest concentrations of each drug in the combination that inhibit visible bacterial growth.

MIC of Drug A alone and MIC of Drug B alone are the lowest concentrations of each drug alone that inhibit visible bacterial growth.

The interpretation of the FIC index typically follows these guidelines:

FIC index ≤ 0.5: Synergy emerypharma.comliofilchem.netmdpi.com

FIC index > 0.5 to ≤ 1.0: Additive liofilchem.net

FIC index > 1.0 to ≤ 4.0: Indifference emerypharma.comliofilchem.net

FIC index > 4.0: Antagonism emerypharma.comliofilchem.net

A synergistic interaction (FIC index < 0.5) indicates that the combination of compounds increases the inhibitory activity compared to the individual compounds, often requiring lower concentrations of each drug to achieve the same effect. emerypharma.commdpi.com

Application of Bliss Independence and Loewe Additivity Models for Synergy Analysis

Beyond the FIC index, synergy analysis can be further refined using mathematical models such as Bliss Independence and Loewe Additivity. These models provide theoretical frameworks for defining expected responses under the assumption of no interaction, allowing for the identification of synergistic or antagonistic effects. nih.govnih.govfrontiersin.orgnih.govnih.gov

The Bliss Independence model is based on the assumption that the effects of two drugs are statistically independent. frontiersin.orgnih.govnih.govsanger.ac.uk It predicts the combined effect based on the individual probabilities of each drug causing a certain outcome (e.g., inhibiting bacterial growth). nih.govsanger.ac.uknih.gov If the observed effect of the combination is greater than the predicted effect under Bliss independence, synergy is indicated. sanger.ac.uknih.govresearchgate.net This model is often considered appropriate when drugs target different pathways. frontiersin.orgnih.gov

The Loewe Additivity model , in contrast, is based on the concept of dose additivity. nih.govnih.govfrontiersin.orgnih.gov It posits that a combination of drugs will show additivity if the combined effect is the same as that of a single drug at an equivalent total dose. nih.govnih.gov This model is often applied when drugs have similar mechanisms of action or target the same pathway. frontiersin.orgnih.gov Synergy under the Loewe model is indicated when the observed effect is achieved at lower doses than predicted by the additive model. nih.gov The FIC index is derived from the Loewe additivity model. nih.govnih.gov

Comparing observed combination responses with the predictions of both Bliss Independence and Loewe Additivity models can provide a more comprehensive understanding of the nature and strength of the drug interaction. frontiersin.orgnih.gov Deviations from the expected responses predicted by these null models are used to classify interactions as synergistic, additive, or antagonistic. nih.govnih.govfrontiersin.orgnih.gov

Advanced Pharmaceutical Formulation Research for Framycetin Delivery

Development of Sustained-Release Systems

The development of sustained-release systems for Framycetin (B1674049) aims to maintain a consistent drug concentration at the target site over an extended period. This approach can potentially improve patient compliance and therapeutic outcomes.

Microsponge-Loaded Topical Gels

Microsponge delivery systems are porous polymeric microspheres ranging from 5 to 300 µm in diameter, designed to entrap active ingredients and release them gradually. researchgate.netnih.gov Incorporating Framycetin into microsponges and then dispersing these microsponges into a topical gel base is a strategy explored for sustained delivery. researchgate.netresearchgate.net This system can enhance the stability of the drug, modify its release profile, and potentially minimize side effects. researchgate.netnih.gov Microsponge technology is also reported to decrease transdermal invasion of the active ingredient while increasing its retention on the skin surface or within the epidermis. researchgate.netrjtcsonline.com

Preparation Methodologies (e.g., w/o/w emulsion solvent diffusion)

The preparation of Framycetin sulphate microsponges has been successfully achieved using the water-in-oil-in-water (w/o/w) emulsion solvent diffusion method. researchgate.netijaresm.com In this method, an organic phase containing a polymer, such as Eudragit RS100, dissolved in a solvent like dichloromethane, is prepared. researchgate.net The drug (Framycetin sulphate) is dispersed in an aqueous solution, which is then emulsified with the organic phase to form a primary emulsion (w/o). researchgate.net This primary emulsion is subsequently poured into an external aqueous phase containing a stabilizer, such as polyvinyl alcohol (PVA), and a surfactant to form a w/o/w emulsion. researchgate.net The solvent from the organic phase diffuses into the external aqueous phase, leading to the precipitation of the polymer and the formation of porous microspheres containing the drug. researchgate.netnih.govijper.org Another related method is the quasi-emulsion solvent diffusion method, which also involves internal and external phases and solvent diffusion to form microsponges. researchgate.netijper.orgwjbphs.com

One study reported preparing Framycetin sulphate microsponges using the w/o/w emulsion solvent diffusion method with Eudragit RS100 as the polymer. researchgate.net The optimized batch of microsponges had a size of approximately 177.38 µm and a production yield of 93.67%. researchgate.net

Evaluation of Drug Release Kinetics and Skin Retention

Evaluation of microsponge-loaded topical gels includes assessing their drug release profile and skin retention capabilities. In vitro release studies are conducted to understand how the drug is released from the microsponge formulation over time.

In one study on Framycetin sulphate microsponge-loaded gel, in vitro release studies showed a negligible initial burst release in the first 0.5 hours. researchgate.net A steady drug release was observed for the subsequent 3 hours, with the concentration remaining consistent after 2 hours before increasing again. researchgate.net The study indicated that the drug release was very limited after 24 hours, suggesting that the drug would primarily remain on the skin surface with minimal penetration. researchgate.net

While specific detailed data tables for Framycetin microsponge release kinetics were not extensively available in the search results, studies on other drugs incorporated into microsponges using similar methods have shown controlled release profiles. For instance, an optimized microsponge gel formulation of oxiconazole (B1677861) nitrate (B79036) showed controlled release for 12 hours, following zero-order release kinetics. researchgate.net Another study with fluconazole-loaded microsponges demonstrated controlled release and a four-fold higher retention in the stratum corneum layer compared to a marketed cream. These findings suggest the potential for Framycetin microsponges to provide sustained release and enhanced skin retention.

Hydrogel Dressings for Topical Application

Hydrogel dressings are another promising platform for the topical delivery of Framycetin, particularly for wound healing applications. nih.govnih.gov Hydrogels are hydrophilic polymer networks that can absorb large amounts of water, providing a moist environment conducive to wound healing and serving as a reservoir for drug delivery. mdpi.com

Polymer Selection and Ratios (e.g., Polyvinyl Alcohol, Sodium Alginate, Polyvinyl Pyrrolidone)

Various polymers and their combinations are explored for preparing Framycetin-loaded hydrogel dressings to achieve desired properties such as mechanical strength, swelling behavior, and drug release characteristics. Polymers commonly used include Polyvinyl Alcohol (PVA), Sodium Alginate (SA), and Polyvinyl Pyrrolidone (PVP). nih.govnih.gov

Studies have investigated hydrogels prepared with varying ratios of PVA, sodium alginate, and polyvinyl pyrrolidone for loading Framycetin sulphate. nih.govnih.gov The selection and ratios of these polymers influence the hydrogel's structure and properties. For example, PVA contributes to the mechanical strength through physical crosslinking during freeze-thawing. mdpi.commdpi.com Sodium alginate can form networks through ionic crosslinking or contribute to physical crosslinking with PVA via hydrogen bonding. mdpi.comchula.ac.th Polyvinyl pyrrolidone can also be included to modify the hydrogel properties. nih.govnih.gov

One study prepared Framycetin sulphate loaded hydrogel dressings using different ratios of polyvinyl alcohol, sodium alginate, and polyvinyl pyrrolidone by the freeze-thawing method. nih.govnih.gov The specific ratios used were varied to investigate their effect on the hydrogel's characteristics. nih.gov

Preparation by Freeze-Thawing Methods

Freeze-thawing is a convenient and economical method for preparing hydrogels, particularly those based on PVA, without the need for chemical crosslinkers, thus avoiding potential toxicity. nih.govmdpi.com This method involves repeatedly freezing and thawing aqueous polymer solutions.

For the preparation of Framycetin sulphate loaded hydrogel dressings, the freeze-thawing method typically involves dissolving the selected polymers, such as polyvinyl alcohol, sodium alginate, and polyvinyl pyrrolidone, in distilled water. nih.gov Framycetin sulphate is then added to this polymer solution and mixed thoroughly. nih.gov The resulting solution is poured into molds (e.g., petri dishes) and subjected to multiple cycles of freezing at a low temperature (e.g., -20°C) followed by thawing at room temperature. nih.govmdpi.comresearchgate.net These freeze-thaw cycles induce the formation of physical crosslinks within the polymer network, leading to the formation of a stable hydrogel structure. nih.govmdpi.commdpi.com After the freeze-thawing cycles, the hydrogels may be washed to remove any unreacted components and then dried. nih.gov

One study described the preparation of FC-S loaded hydrogel dressings by dissolving polyvinyl pyrrolidone in water, mixing it with polyvinyl alcohol and sodium alginate solutions, adding FC-S, and then subjecting the mixture in petri dishes to freeze-thawing cycles, typically freezing at -20°C for twenty hours and thawing at room temperature. nih.gov Three consecutive cycles of freeze-thawing were used in this research. nih.gov This method results in hydrogels with a porous structure. mdpi.commdpi.com

Evaluation of these hydrogels includes assessing their swelling behavior and in vitro drug release patterns. nih.govnih.gov Studies have shown that Framycetin-loaded hydrogels prepared by freeze-thawing can exhibit sustained drug release. nih.govnih.gov For instance, one study reported that approximately 50% of the drug was released from all formulations within 2 hours, with the release reaching about 80% after 4 hours, indicating a sustained release profile over a longer period. nih.gov The hydrogel formulation with a specific polymer ratio (drug/PVA/PVP/SA of 0.1/1/0.1/0.8) showed the maximum drug release of up to 88% in 4 hours. nih.gov

Table 1: Compound Names and PubChem CIDs

Compound NamePubChem CID
Framycetin165582
Framycetin Sulphate23673410
Eudragit RS100162184
Dichloromethane6344
Xanthan Gum162155
Polyvinyl Alcohol (PVA)9002-89-5
Sodium Alginate (SA)9005-38-3
Polyvinyl Pyrrolidone (PVP)9003-39-8
Oxiconazole Nitrate5362450
Fluconazole3362
Nitrofurazone (B1679002)6601
Rifampicin5281474

Table 2: In Vitro Drug Release from Framycetin Sulphate Microsponge Gel (Example Data)

Time (hours)Cumulative % Drug Release
0.50
11.45
26.26
36.26
415.90
24Negligible increase

Table 3: In Vitro Drug Release from Framycetin Sulphate Loaded Hydrogel Dressings (Example Data)

Time (hours)Cumulative % Drug Release (Approximate)
250
480
4 (FH5 formulation)88
Assessment of Swelling Behavior and Drug Release Profiles

The swelling behavior and in-vitro drug release profiles are critical characteristics evaluated for Framycetin-loaded formulations, particularly hydrogels designed for wound healing. Studies have investigated hydrogel dressings prepared using polymers like polyvinyl alcohol, sodium alginate, and polyvinyl pyrrolidone nih.govplos.orgnih.gov. These hydrogels exhibit swelling behavior, with one study reporting an equilibrium swelling ratio of 197.5% for prepared hydrogel formulations at pH 7.4 nih.govplos.orgnih.govresearchgate.net.

In-vitro drug release studies are conducted to understand the release kinetics of Framycetin from these formulations. Dissolution testing is a common method employed for this assessment nih.govplos.orgnih.govresearchgate.net. Research indicates that Framycetin-loaded hydrogel dressings can provide sustained drug release, aiming to reduce the frequency of application nih.govplos.org. For instance, one study observed approximately 50% drug release from all tested hydrogel formulations within 2 hours, with the release rate reaching about 80% over 4 hours, irrespective of the polymers used plos.org. A specific formulation (FH5) composed of drug/polyvinyl alcohol/polyvinyl pyrrolidone/sodium alginate at a ratio of 0.1/1/0.1/0.8 showed a maximum drug release of up to 88% in 4 hours, demonstrating sustained release over a longer period plos.org.

Data on the in-vitro release pattern of Framycetin Sulphate (FC-S) hydrogels highlights the potential for controlled release.

Formulation TypePolymers UsedpHEquilibrium Swelling Ratio (%)Drug Release at 4 hours (%)
HydrogelPolyvinyl alcohol, Sodium alginate, Polyvinyl pyrrolidone7.4197.5~80-88

These findings suggest that hydrogel formulations can effectively control the release of Framycetin, which is beneficial for maintaining therapeutic concentrations at the application site.

Enhanced Wound Healing Properties in Animal Models

The therapeutic effectiveness of Framycetin formulations in wound healing has been evaluated in animal models, primarily using rats nih.govplos.orgnih.govresearchgate.netscielo.brnih.gov. These studies often compare the performance of Framycetin-loaded formulations against standard treatments or control groups.

Research on Framycetin sulfate-loaded hydrogel dressings in rat models demonstrated enhanced wound healing properties. In one study, wounds treated with the FC-S loaded hydrogel dressing showed nearly complete healing (97%) by the fifth day, in contrast to a commercially available product (Sofra Tulle gauze) which resulted in 86% healing, and free FC-S which showed 76% healing nih.govplos.orgnih.gov.

Comparative studies involving Framycetin cream as a standard have also been conducted to evaluate the wound healing activity of other formulations, such as herbal extracts scielo.brnih.gov. These studies assess parameters like wound contraction and epithelialization period nih.gov. For instance, in excision wound models, creams prepared with certain plant extracts showed faster wound contraction compared to control groups, with the standard Framycetin cream also demonstrating significant wound healing scielo.br. The percentage of wound closure was found to be significant in groups treated with standard Framycetin cream scielo.br. In incision wound models, the tensile strength of the wound was significantly increased in animals treated with standard Framycetin cream, indicating improved wound healing scielo.brnih.gov.

These animal studies collectively indicate that Framycetin, particularly when incorporated into advanced formulations like hydrogels, can significantly enhance the wound healing process.

Ocular In Situ Gels for Ophthalmic Delivery

Ocular in situ gels represent a promising approach for the ophthalmic delivery of Framycetin sulfate (B86663), aiming to overcome the limitations of conventional eye drop formulations such as rapid precorneal drainage and low bioavailability ijpsm.comresearchgate.netresearcher.life. These systems are designed to be in a liquid state upon instillation and undergo a phase transition into a gel upon contact with the ocular environment ijpsm.comresearchgate.netresearcher.life.

The development of Framycetin sulfate in situ gels involves the use of specific polymer systems that facilitate this phase transition ijpsm.comresearchgate.netresearcher.liferesearchgate.net.

Polymer Systems for Phase Transition

Various polymers are employed in the formulation of ocular in situ gels to achieve the desired phase transition properties ijpsm.comresearchgate.netresearchgate.net. For Framycetin sulfate in situ gels, polymers such as Carbopol 940 are used as gelling agents ijpsm.comresearchgate.netresearcher.liferesearchgate.net. Carbopol 940, a poly acrylic acid, in combination with viscosity-enhancing agents like Hydroxy propyl methyl cellulose (B213188) (HPMC), has been explored for developing pH-triggered in situ gelling systems researchgate.net. These systems transition to a gel state upon a change in pH, such as the increase from the formulation's native pH to the pH of tear fluid (pH 7.4) researchgate.net.

Other polymers like sodium alginate, a mucoadhesive polymer, have also been investigated in the context of ocular in situ gels, forming a gel in the presence of divalent cations like calcium ions present in tear fluid researchgate.net. Chitosan, a pH-sensitive and mucoadhesive polymer, is another material explored in ocular in situ gelling systems, often in combination with other stimuli-responsive polymers researchgate.netfu-berlin.de. Poloxamers, thermosensitive block copolymers, are also utilized in ophthalmic formulations for their gelling properties researchgate.netfu-berlin.de. The selection of polymers and their concentrations is crucial for achieving optimal gelling capacity and drug release profiles ijpsm.comresearchgate.netresearcher.liferesearchgate.net.

Improvement of Ocular Residence Time and Bioavailability

A primary objective of formulating Framycetin sulfate as ocular in situ gels is to improve its ocular residence time and enhance bioavailability ijpsm.comresearchgate.netresearcher.life. Conventional ophthalmic solutions suffer from rapid precorneal elimination and low residence time, leading to poor ocular bioavailability researchgate.net.

In situ gelling systems address this by forming a gel in the eye, which prolongs the contact time of the formulation with the ocular surface ijpsm.comresearchgate.netresearcher.liferesearchgate.net. This extended residence time allows for increased drug absorption, leading to enhanced ocular bioavailability and prolonged therapeutic effect ijpsm.comresearchgate.netresearcher.life. Studies on Framycetin sulfate in situ gels have shown that this approach can lead to sustained and prolonged drug release, contributing to improved patient compliance and effective treatment of ocular infections ijpsm.comresearchgate.netresearcher.life. The developed formulations have demonstrated sustained release of the drug over several hours, thus increasing the residence time of the drug in the eye researchgate.net.

Characterization of Formulations

Advanced pharmaceutical formulations of Framycetin are subjected to various characterization techniques to assess their physical, chemical, and morphological properties, as well as their performance nih.govplos.orgnih.govresearchgate.netdntb.gov.uaresearchgate.netamazonaws.comresearchgate.netnih.gov. These characterization studies are essential for understanding the formulation's structure, drug distribution, and stability, and for correlating these properties with the formulation's in-vitro and in-vivo performance.

Microscopic Analysis (e.g., Scanning Electron Microscopy (SEM))

Microscopic analysis, particularly Scanning Electron Microscopy (SEM), is a valuable tool used to characterize the morphology and surface features of Framycetin formulations such as hydrogels and microsponges nih.govplos.orgnih.govresearchgate.netdntb.gov.uaresearchgate.netamazonaws.com. SEM provides detailed images of the formulation's structure, including the shape and porosity of particles or the network structure of gels.

For Framycetin-loaded microsponge formulations, SEM analysis has confirmed that the microsponges are typically spherical and porous researchgate.netamazonaws.com. The porous structure is important as it influences the drug loading and release characteristics of the formulation researchgate.net. SEM has also been utilized to characterize hydrogel networks, revealing their porous nature and the distribution of pores researchgate.net. This microscopic examination helps in understanding how the physical structure of the formulation can impact properties like swelling behavior and drug release kinetics researchgate.net. Characterization of hydrogel dressings loaded with Framycetin sulfate has also included SEM analysis nih.govplos.orgnih.gov.

The use of SEM, alongside other techniques like FTIR, DSC, and XRD, provides a comprehensive understanding of the formulated systems and helps confirm the successful incorporation and stability of Framycetin within the delivery vehicle nih.govplos.orgnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netnih.gov.

Characterization TechniquePurposeApplication to Framycetin Formulations
Scanning Electron Microscopy (SEM)Visualize morphology and surface featuresCharacterization of hydrogels and microsponges; assessing shape and porosity nih.govplos.orgnih.govresearchgate.netdntb.gov.uaresearchgate.netamazonaws.com
Fourier Transform Infrared (FTIR) SpectroscopyIdentify functional groups and molecular interactionsCharacterization of hydrogels; confirming polymer structure and drug compatibility nih.govplos.orgnih.govresearchgate.netresearchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC)Analyze thermal properties and drug crystallinityCharacterization of microsponges and hydrogels; assessing drug state within the formulation researchgate.netdntb.gov.uaresearchgate.netresearchgate.net
X-ray Diffraction (XRD)Determine crystalline structureCharacterization of hydrogels and microsponges; assessing changes in crystallinity dntb.gov.uaresearchgate.netamazonaws.comnih.gov

Spectroscopic Analysis (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)

Spectroscopic analysis, particularly Fourier Transform Infrared (FTIR) spectroscopy, plays a crucial role in the characterization of framycetin and its interactions within pharmaceutical formulations. FTIR is commonly employed to confirm the presence of the drug, analyze the functional groups present, and assess compatibility between framycetin and various excipients used in formulations researchgate.netresearchgate.netnih.govplos.orgnih.govplos.org.

Studies involving framycetin sulphate loaded hydrogels and microsponges have utilized FTIR spectroscopy to characterize the prepared formulations. For instance, FTIR spectra of framycetin sulphate (FC-S) have been presented in research evaluating hydrogel dressings for wound healing nih.govplos.org. In the development of framycetin sulphate microsponge-loaded topical gels, FTIR spectrophotometry was used for the identification of framycetin sulphate using the potassium bromide pellet method researchgate.net. The analysis was conducted in the range of 4000 to 500 cm⁻¹ to obtain the characteristic peaks of the drug researchgate.net. Compatibility studies between framycetin sulphate and excipients were also performed by analyzing their mixtures using FTIR researchgate.net. The results from FTIR measurements, often coupled with techniques like Differential Scanning Calorimetry (DSC), help confirm the compatibility between the drug and the excipients, indicating the absence of significant interactions that could affect the stability or performance of the formulation researchgate.net.

In Vitro Drug Release Studies

In vitro drug release studies are essential for evaluating the release profile of framycetin from developed pharmaceutical formulations, providing insights into the potential in vivo performance. These studies are typically conducted using standardized methods and apparatus, such as Franz diffusion cells or dissolution testing, under simulated physiological conditions.

Research on framycetin sulphate microsponge-loaded topical gels has investigated the in vitro drug release using a Franz diffusion cell with a dialysis membrane as the barrier researchgate.netresearchgate.net. The receiver compartment typically contains a suitable dissolution medium, such as phosphate (B84403) buffer at a relevant pH (e.g., pH 7.4 or 6.8) researchgate.netresearchgate.netnih.govplos.orgnih.govplos.orgpsu.edu. Samples are withdrawn from the receiver compartment at predetermined time intervals and analyzed to determine the concentration of released framycetin researchgate.net.

Studies have shown varying release profiles depending on the formulation composition. For example, one study on framycetin sulphate microsponge gel reported a negligible release in the initial 0.5 hours, followed by a gradual increase, with 1.45% drug released after 1 hour and 6.26% after 3 hours researchgate.net. Another formulation showed a concentration of 15.90% at a later time point, indicating a sustained release over 24 hours researchgate.net.

In the context of hydrogel dressings loaded with framycetin sulphate, in vitro drug release studies determined that approximately 50% of the drug was released within 2 hours across various formulations nih.govplos.orgplos.org. Irrespective of the polymers used, formulations demonstrated a release rate of around 80% over 4 hours nih.govplos.orgplos.org. Specifically, a hydrogel formulation with a drug/PVA/PVP/SA ratio of 0.1/1/0.1/0.8 (sample FH5) showed a maximum drug release of up to 88% in 4 hours, suggesting a sustained release profile suitable for prolonged effect nih.govplos.orgplos.org.

Studies on framycetin sulphate ointments have also employed in vitro release testing, often using a dialysis cell with a cellophane membrane and phosphate buffer (pH 6.8 or 7.8) as the receptor medium, maintained at 37°C psu.edu. Analysis of samples withdrawn at intervals (e.g., every 20 minutes up to 160 minutes) allowed for the calculation of cumulative percentage of framycetin sulphate released psu.edu. Different ointment formulations exhibited varying release rates, with one formulation (F1) showing a higher release rate of 78% in 160 minutes compared to other formulations and a marketed product psu.edu.

Table 1: Summary of In Vitro Drug Release Findings from Selected Formulations

Formulation TypeRelease MediumMethodKey Finding (Example)Source
Microsponge Loaded Topical GelXanthan gum solutionFranz diffusion cell1.45% release at 1 hr, 6.26% at 3 hrs, 15.90% later. researchgate.net researchgate.net
Hydrogel Dressing (Sample FH5)pH 7.4 bufferDissolution testing~50% release at 2 hrs, 88% release at 4 hrs. nih.govplos.orgplos.org nih.govplos.orgplos.org
Ointment Formulation (F1)Phosphate buffer (pH 6.8 or 7.8)Dialysis cell78% release at 160 mins. psu.edu psu.edu

Stability Assessment under Accelerated Conditions

Stability assessment under accelerated conditions is critical for predicting the shelf life of framycetin formulations and identifying potential degradation pathways. These studies involve exposing the drug substance or formulated product to elevated temperature, humidity, light, and other stressors according to guidelines such as those from the International Conference on Harmonisation (ICH) psu.eduwho.intresearchgate.net.

Accelerated degradation studies on framycetin sulphate bulk drug have been conducted to evaluate its stability under various stress conditions, including hydrolytic (acidic and basic), oxidative, dry heat, and photolytic treatments sphinxsai.comsphinxsai.com. Using techniques like High-Performance Thin Layer Chromatography (HPTLC), researchers can separate and identify degradation products sphinxsai.comsphinxsai.com.

In one study, framycetin sulphate was found to degrade under hydrolytic, oxidative, and dry heat conditions sphinxsai.comsphinxsai.com. Acidic conditions resulted in two degradant peaks, while basic conditions also showed two distinct degradant peaks sphinxsai.comsphinxsai.com. Oxidative hydrolysis led to the resolution of three degradant peaks sphinxsai.comsphinxsai.com. Dry heat degradation also resulted in two resolved peaks sphinxsai.comsphinxsai.com. Notably, no degradation was observed under photolytic conditions in this specific study sphinxsai.comsphinxsai.com. The ability of the analytical method (HPTLC in this case) to effectively separate the drug from its degradation products under these accelerated conditions is crucial for its use as a stability-indicating method sphinxsai.comsphinxsai.com.

Accelerated stability testing has also been performed on framycetin sulphate ointment formulations. These formulations were subjected to accelerated conditions for a period, such as 60 days, with temperature maintained as per ICH guidelines psu.edu. Evaluation of these formulations after the accelerated testing period indicated that they were physically and chemically stable, with drug content changes remaining within acceptable limits, although some formulations showed more notable changes than others psu.edu.

Table 2: Summary of Framycetin Sulphate Degradation under Accelerated Conditions (Bulk Drug)

Stress ConditionObserved DegradationNumber of Degradant Peaks (HPTLC)
Acidic HydrolysisYes2 sphinxsai.comsphinxsai.com
Basic HydrolysisYes2 sphinxsai.comsphinxsai.com
Oxidative HydrolysisYes3 sphinxsai.comsphinxsai.com
Dry HeatYes2 sphinxsai.comsphinxsai.com
PhotolyticNo0 sphinxsai.comsphinxsai.com

Preclinical and Clinical Research Outcomes of Framycetin Applications

Preclinical Efficacy in Animal Models

Preclinical studies utilizing animal models have been instrumental in evaluating the potential of framycetin (B1674049) in wound healing across different injury types. These studies provide insights into the biological activity of framycetin and its impact on the complex process of tissue repair. Animal models offer a controlled environment to assess the effects of topical agents on wound contraction, epithelialization, and tissue regeneration before human trials. hmpgloballearningnetwork.com

Burn Wound Healing Models (e.g., partial thickness burns in mice and rats)

Research using burn wound models in animals, such as rats, has investigated the efficacy of framycetin in promoting healing. One study evaluated framycetin sulfate (B86663) loaded hydrogel dressings on induced wounds in rats. The results indicated that the drug-loaded hydrogel dressing was effective in wound healing, with nearly complete healing (97%) observed on the fifth day, compared to a commercially available product (86%) and free framycetin (76%). plos.orgnih.gov Another study comparing framycetin and sodium fusidate on experimentally induced burn wound healing in Wistar rats found that framycetin significantly decreased the duration of epithelialization and increased the percentage of wound contraction compared to the control group. researchgate.net

Data from a study on burn wound healing in rats comparing framycetin to untreated control and other treatments is presented below:

Treatment GroupPercentage Wound Healing (Day 5)
FC-S Loaded Hydrogel Dressing97%
Commercial Product (Sofra Tulle)86%
Free FC-S76%
Non-treated Wound50% (Day 5), 71.7% (Day 14) tandfonline.com
Drug-free Hydrogel Dressing70% (Day 5) plos.org

*Note: Data for non-treated and drug-free hydrogel dressing at Day 5 are from a different measurement point within the same study as the FC-S hydrogel data. plos.org The non-treated wound percentage at Day 14 is from a separate study using excision wounds. tandfonline.com

Another study on burn wound models in rats observed shorter periods of re-epithelialization in groups treated with Framycetin (16.9 ± 1.24 days) compared to untreated groups (29.8 ± 1.46 days). The percentage of closure was also higher with Framycetin (96%) compared to untreated groups (57%) on day 21. rjpbcs.com

Excision and Incision Wound Models (e.g., in diabetic rats)

Framycetin has also been evaluated in excision and incision wound models, including in diabetic rats, which are often used to study impaired wound healing. In excision wound models, framycetin cream has been used as a standard for comparison in studies evaluating the wound healing activity of other substances. For instance, a study on diabetic rats with excision wounds compared framycetin sulfate cream to polyherbal creams. While the polyherbal creams showed faster healing and wound contraction in this specific study, framycetin sulfate cream was used as a benchmark for comparison of wound contraction and epithelialization period. nih.govnih.govresearchgate.netresearchgate.net Another study using an excision wound model in rats found that a standard group treated with framycetin sulphate cream exhibited significant wound healing activity, with 98.5 ± 0.54% wound healing activity in one comparison group. journaljpri.com

In incision wound models, the effect of framycetin on parameters like tensile strength has been investigated. Studies comparing framycetin sulfate cream to other formulations have measured the breaking strength of the healed wounds. nih.govnih.govijper.org One study noted that the tensile strength of wounds treated with framycetin sulfate cream was significantly higher compared to an untreated group. nih.govnih.gov

Histopathological Evaluation of Tissue Regeneration and Epithelialization

Histopathological evaluation is a crucial aspect of preclinical wound healing studies, providing microscopic evidence of tissue regeneration and epithelialization. Studies involving framycetin have included histopathological analysis to assess its impact at the cellular level. In burn wound models, histopathology has confirmed the effects of framycetin on epithelialization and wound contraction. researchgate.net Studies using excision wound models have also utilized histological examination to evaluate tissue regeneration, cellular architecture, and the preservation of skin adnexal structures in framycetin-treated groups compared to control groups. tandfonline.comresearchgate.netijpsr.comscielo.brijbcp.com While some studies noted complete epithelization in other treatment groups, partial epithelization was observed in framycetin-treated animals in one incision model study. tandfonline.com However, other research indicates that framycetin promotes epithelialization. researchgate.netresearchgate.net

Clinical Efficacy in Human Subjects (excluding dosage/administration)

Clinical studies have explored the effectiveness of framycetin in treating bacterial infections in humans, particularly those affecting the skin and mucous membranes, as well as in the management of burn wound sepsis.

Treatment of Skin and Mucous Membrane Bacterial Infections

Framycetin sulfate has been used topically for the treatment of various bacterial skin infections. A study using a 1.5% framycetin sulfate ointment for infective dermatitis, including impetigo, reported satisfactory responses in a majority of cases. cabidigitallibrary.org Rapid responses were typically observed in staphylococcal infections. cabidigitallibrary.org However, the response was slower in cases involving haemolytic streptococci, with a significant number of isolated strains showing resistance to framycetin. cabidigitallibrary.org Framycetin is considered active against a wide range of Gram-positive and Gram-negative bacteria commonly found in superficial infections, including staphylococci (some resistant to other antibiotics), Pseudomonas aeruginosa, coliform bacteria, and pneumococci. google.com It has been noted to be well tolerated by tissues. google.com

In the context of mucous membrane infections, topical framycetin has been investigated for conditions like chronic nasopharyngitis. A study evaluating endonasal therapy with framycetin solution in patients with exacerbation of chronic nasopharyngitis indicated that it contributed to a reduction in the severity of main clinical symptoms and correlated with a decrease in hyperthermia. fortunejournals.comfortunejournals.comfortunejournals.comorscience.ru

A clinical study comparing nadifloxacin (B1676911) with other antibacterials for bacterial skin infections, including impetigo and secondarily infected wounds, included a framycetin group. While nadifloxacin showed a significant reduction in symptom scores compared to framycetin in this particular study, framycetin was part of the comparative evaluation for efficacy in treating these infections. nih.gov

Management of Burn Wound Sepsis

Burn wound sepsis is a serious complication that can arise in burn patients. Topical antimicrobial agents are crucial in managing burn wounds and preventing sepsis. Framycetin has been evaluated as a topical agent for the management of burn wounds. A trial comparing 1% framycetin skin cream to nitrofurazone (B1679002) ointment in burn cases found framycetin to be superior in reducing burn wound sepsis and invasive sepsis, leading to earlier healing. researchgate.net This study also noted that framycetin helped in reducing patient morbidity. researchgate.net Another pilot study comparing framycetin and silver sulfadiazine (B1682646) as topical agents for major burns (15% to 40% TBSA) found no statistically significant difference in bacterial colony counts on days 4 and 7 between the two groups. researchgate.netnih.gov The study also reported that a significant percentage of bacterial isolates were sensitive to framycetin. researchgate.netnih.gov Framycetin has been suggested as a potential alternative to silver sulfadiazine as a topical agent for major burns. researchgate.netresearchgate.netnih.gov

Efficacy in Chronic Nasopharyngitis Treatment

Topical antibacterial therapy with framycetin solution has demonstrated effectiveness in the treatment of exacerbations of chronic nasopharyngitis (CNP). A pragmatic, individually randomised, open-label, retrospective study involving 143 patients with exacerbated CNP investigated the effect of endonasal therapy with framycetin solution as a supplement to conventional treatment fortunejournals.comfortunejournals.com. The study aimed to determine the impact of this topical treatment on the progression of clinical symptoms fortunejournals.com.

Results indicated that endonasal therapy with framycetin solution contributed to a reduction in the severity of the main clinical symptoms experienced by patients in the treatment group fortunejournals.comfortunejournals.com. This reduction in symptom severity was also found to correlate with a significant decrease in hyperthermia in the treated patients fortunejournals.comfortunejournals.com. The findings suggest that framycetin solution, when used for endonasal therapy, can be an effective agent for the etiotropic treatment of exacerbated chronic nasopharyngitis, providing a significant therapeutic effect fortunejournals.comfortunejournals.com. The concentration of framycetin achieved during topical application is considered to provide bactericidal activity against a wide range of Gram-positive and Gram-negative microorganisms commonly involved in upper respiratory tract infections researchgate.net.

Comparative Clinical Trials (e.g., against Silver Sulphadiazine)

Comparative studies have evaluated the efficacy of framycetin against other established topical antimicrobial agents, such as silver sulphadiazine, particularly in the context of burn wound management. A prospective double-blinded comparative analysis investigated the use of framycetin 1% cream against silver sulphadiazine in patients with major burns (15% to 40% total body surface area) researchgate.netnih.gov. This pilot study included 40 patients aged 10-50 years without co-morbid conditions, with 20 patients receiving framycetin cream and 20 receiving silver sulphadiazine researchgate.netnih.gov.

The primary endpoint of this comparative analysis was the bacterial count in the burn wound on days 4 and 7 researchgate.netsap.org.ar. The study found no statistically significant difference in the colony counts between the two groups on either day 4 or day 7 researchgate.netnih.gov. Similarly, there was no statistically significant difference in the increase in colony counts from day 4 to day 7 between the framycetin and silver sulphadiazine groups researchgate.netnih.gov. While 64% of bacterial isolates were sensitive to framycetin, a direct comparison of sensitivity with silver sulphadiazine was not possible in this study researchgate.netnih.gov. The study concluded that framycetin appears to be a potential alternative to silver sulphadiazine as a topical agent for major burns researchgate.netnih.gov.

Another comparative in vitro study evaluated the antibacterial efficacy of various commercial creams, including those containing framycetin sulfate and silver sulfadiazine, against common bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Proteus vulgaris . This study utilized the disk diffusion method to assess antibacterial activity . While this in vitro study included framycetin and silver sulfadiazine, it also evaluated other agents like gentamicin (B1671437) sulfate and combinations, and the results indicated that gentamicin sulfate showed the highest antibacterial activity among the tested creams .

Assessment of Bacterial Load Reduction in Infected Sites

Research has focused on the ability of framycetin to reduce bacterial load in infected areas. As highlighted in the comparative study against silver sulphadiazine in burn wounds, the assessment of bacterial count on days 4 and 7 served as a key measure of efficacy in reducing bacterial load researchgate.netnih.govsap.org.ar. The finding of no statistically significant difference in colony counts between the framycetin and silver sulphadiazine groups suggests comparable effectiveness in controlling bacterial proliferation in this context researchgate.netnih.gov.

In the context of chronic nasopharyngitis, while the primary outcome measured was symptom severity reduction, the rationale for using topical antibacterials like framycetin is often linked to influencing bacteria, particularly those in biofilms, which are thought to contribute to the ineffectiveness of systemic antibiotics fortunejournals.comfortunejournals.comresearchgate.net. The bactericidal activity of framycetin against a range of relevant microorganisms supports its potential in reducing bacterial load in the nasopharyngeal area researchgate.net.

Furthermore, studies evaluating framycetin in wound healing models, including diabetic wounds in rats, have implicitly assessed its role in managing bacterial presence, as bacterial infection can significantly impede the healing process nih.govresearchgate.netnih.gov. While these studies primarily focused on wound healing parameters, the observed effects on healing are often intertwined with the control of bacterial contamination.

Clinical Outcome Measures (e.g., symptom severity reduction, wound contraction rates)

Clinical outcome measures used to evaluate framycetin's effectiveness vary depending on the treated condition.

In the treatment of chronic nasopharyngitis exacerbations, the assessment criteria included the reduction in symptom severity, such as nasal discharge, postnasal drip, hyperaemia, and mucosal oedema fortunejournals.com. These symptoms were assessed using a 5-point scale at each visit compared to the initial visit fortunejournals.com. The course of hyperthermia was also evaluated fortunejournals.com. The study concluded that framycetin therapy contributed to the reduction in the severity of these main clinical symptoms fortunejournals.comfortunejournals.com.

In the context of wound healing, particularly in preclinical models, measures such as wound contraction rates and the period of epithelialization have been used to evaluate the efficacy of framycetin-containing formulations. An animal study using an excision wound model in rats measured the amount of wound contraction observed over a period, indicating that certain formulations containing framycetin sulfate could provide significantly improved wound contraction google.com. The period of epithelialization, referring to the time taken for the wound to be covered by new epithelial tissue, was also assessed, with faster epithelialization observed with some framycetin-containing preparations nih.govgoogle.com.

A study on diabetic wound models in rats compared framycetin sulfate cream with polyherbal creams, assessing wound contraction and epithelialization period nih.govresearchgate.net. While the polyherbal creams showed enhanced rates of wound contraction and reduced healing time compared to framycetin sulfate cream in this specific model, the study still utilized these parameters to evaluate the comparative efficacy nih.govresearchgate.net. For instance, on days 12 and 16, the percentage of wound contraction in groups treated with the polyherbal creams was significantly higher than in the group treated with framycetin sulfate cream nih.gov. The complete healing (eschar fall) was also observed to occur faster with the polyherbal creams compared to framycetin sulfate nih.gov.

In the comparative clinical trial of framycetin versus silver sulphadiazine for burns, while bacterial load was a primary endpoint, clinical outcomes such as wound healing and progression to sepsis are also relevant in burn management studies sap.org.ar. Although the cited study primarily focused on bacterial count, other burn studies comparing topical agents have assessed wound healing time and infection rates sap.org.ar.

Investigation of Adverse Biological Effects of Framycetin

Ototoxicity Mechanisms and Manifestations

Ototoxicity, or ear poisoning, results from exposure to drugs or chemicals that damage the inner ear or the vestibulo-cochlear nerve vestibular.org. Aminoglycoside antibiotics, including framycetin (B1674049), are known to have ototoxic potential hpra.iefrontiersin.org. This can lead to disturbances in both hearing and balance vestibular.org.

Inner Ear Damage Pathophysiology

The mechanism of aminoglycoside-induced ototoxicity is complex but is understood to involve the generation of reactive oxygen species (ROS) in the inner ear hair cells frontiersin.orgresearchgate.net. This oxidative stress can induce apoptotic-like cell death in cochlear hair cells, marginal cells, and the stria vascularis, contributing to inner ear damage researchgate.net. Aminoglycosides can enter the inner ear through systemic circulation, crossing the blood-labyrinth barrier via the stria vascularis, or through topical administration, diffusing from the middle ear into the inner ear via the round window frontiersin.org. Damage to the hair cells, particularly in the cochlea and vestibular areas, can result in hearing loss or balance disruption vestibular.org. Structural changes at the hair cell level are commonly reported findings in aminoglycoside ototoxicity eargroup.net. The inner row of outer hair cells in the basal turn of the cochlea appears to be particularly sensitive to ototoxic damage, with the degeneration progressing from the base to the apex and from outer hair cells towards the inner hair cells eargroup.net.

Audiometric Monitoring in Clinical Studies

While specific detailed clinical studies on audiometric monitoring related solely to framycetin were not extensively detailed in the search results, the potential for irreversible partial or total deafness with systemic or topical application to open wounds or broken skin with aminoglycosides highlights the importance of monitoring hpra.iepharmaco-products.com.au. Although these effects have not been widely reported with topical ocular administration of framycetin, the possibility should be considered, particularly in vulnerable populations such as the elderly, small children, or patients with renal or hepatic impairment hpra.ie. Audiometric monitoring in clinical studies involving aminoglycosides typically aims to detect changes in hearing thresholds, which can indicate damage to the auditory system. Given framycetin's classification as an aminoglycoside, such monitoring would be a crucial component of clinical trials assessing its safety profile, especially in formulations or applications where systemic absorption is possible.

Nephrotoxicity Mechanisms and Manifestations

Nephrotoxicity, or kidney toxicity, is another significant adverse effect associated with aminoglycoside antibiotics mdpi.comnih.gov. Drug-induced nephrotoxicity is a leading cause of acute kidney injury (AKI) mdpi.comnih.gov.

Renal Insufficiency Considerations

Aminoglycosides can cause acute tubular necrosis (ATN) and proximal tubular dysfunction mdpi.comnih.gov. The incidence of nephrotoxicity with aminoglycoside treatment can be significant mdpi.com. Framycetin, being an aminoglycoside, carries this potential risk, although topical use is generally associated with minimal systemic absorption, thus reducing the risk of kidney effects when used as directed truemeds.in. However, absorption can occur from inflamed skin and wounds hpra.ie. Patients with pre-existing renal impairment are at an increased risk of aminoglycoside-induced ototoxicity and nephrotoxicity hpra.iepharmaco-products.com.au. Renal insufficiency can aggravate the ototoxic effects pharmaco-products.com.au.

Monitoring of Kidney Function in Research Settings

Monitoring of kidney function in research settings involving framycetin, particularly in studies where systemic exposure is anticipated or possible (e.g., application to large surface areas of broken skin), is crucial. Traditional markers like serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) are often used, although they may not detect kidney injury in its early stages nih.gov. Novel biomarkers are being investigated for earlier and more specific detection of drug-induced kidney injury nih.govnih.gov. Monitoring for abnormal results of kidney function studies is a relevant consideration lww.com.

Local and Hypersensitivity Reactions

Local and hypersensitivity reactions can occur with the use of framycetin, particularly with topical administration mims.comtruemeds.inhpra.ie. Hypersensitivity reactions, often of the delayed type, have been reported hpra.iepharmaco-products.com.au. These can manifest as irritation, stinging, burning, itching, and dermatitis hpra.ie. Local allergic reactions of the hypersensitivity type have been reported, although rarely pharmaco-products.com.aupharmaco-products.com.au. Cross-sensitivity with other aminoglycoside antibiotics (such as neomycin, kanamycin (B1662678), and paromomycin) may occur in patients known to be allergic to these agents hpra.iepharmaco-products.com.au.

Compound Name and PubChem CID

Compound NamePubChem CID
Framycetin8378 nih.govuni.lu

Data Tables

Based on the search results, specific quantitative data suitable for interactive data tables (e.g., incidence rates from multiple studies, dose-response relationships) was not consistently available across the different adverse effects discussed within the strict scope of the provided outline. The information primarily describes the mechanisms, manifestations, and general considerations for monitoring.

However, a conceptual table summarizing the types of adverse effects and associated potential issues can be presented:

Adverse EffectKey ManifestationsRelevant Monitoring Considerations
OtotoxicityHearing loss, balance disturbances, inner ear damageAudiometric testing (in relevant clinical studies)
NephrotoxicityRenal insufficiency, acute tubular necrosisMonitoring of kidney function (e.g., creatinine, BUN, novel biomarkers) nih.govnih.govlww.com
Local ReactionsIrritation, stinging, burning, itching, dermatitisClinical observation
Hypersensitivity ReactionsAllergic reactions (often delayed type)Clinical observation, patient history

Irritation and Stinging Sensations

Skin irritation, characterized by redness, itching, and burning sensations at the application site, is among the frequently reported side effects of framycetin. ontosight.aicarehospitals.comapollopharmacy.in These sensations are often transient and may not require medical intervention as the skin adjusts to the medication. carehospitals.com However, if irritation persists or worsens, medical consultation is advised. apollopharmacy.in Hypersensitivity reactions, typically of the delayed type, can also manifest as irritation, burning, stinging, itching, and dermatitis. hres.ca

Contact Allergic Dermatitis Pathogenesis

Allergic contact dermatitis (ACD) is a potential adverse reaction to framycetin sulfate (B86663). ontosight.ai This condition is a T cell-mediated, delayed hypersensitivity reaction (Type IV) that occurs after repeated exposure to a contact allergen in individuals who have been previously sensitized. aafp.orgmdpi.comresearchgate.net The pathogenesis involves two phases: sensitization and elicitation. mdpi.com

In the sensitization phase, the allergen penetrates the skin and is processed by antigen-presenting cells, such as dendritic cells. These cells then migrate to regional lymph nodes, where they present the allergen to naive T cells, leading to the development of allergen-specific effector T cells. nih.gov

Upon re-exposure to the same allergen, the elicitation phase begins. The sensitized T cells in the skin recognize the allergen and release pro-inflammatory cytokines and chemokines. nih.gov This triggers an inflammatory cascade, leading to the characteristic skin lesions of ACD, which include erythema, edema, vesicles, scaling, and intense itching. mdpi.comresearchgate.net While the initial reaction may be confined to the application area, it can spread to distant sites. mdpi.com

Framycetin, being an aminoglycoside, can cause cross-sensitization with other aminoglycoside antibiotics like this compound and kanamycin. apollopharmacy.inhres.camims.com Patch testing can be performed to diagnose ACD and identify the causative allergen. aafp.orgresearchgate.net

Anaphylactic Reactions

Anaphylaxis, a severe, potentially life-threatening systemic hypersensitivity reaction, is a rare but serious adverse reaction that can occur with framycetin. ontosight.aifortunejournals.com This is a medical emergency requiring immediate attention. ontosight.aifortunejournals.com Anaphylactic reactions are typically mediated by IgE antibodies (Type I hypersensitivity), leading to the rapid release of mediators from mast cells and basophils. istanbulmedicaljournal.org Symptoms can involve multiple organ systems, including the skin (urticaria, angioedema), respiratory tract (bronchospasm, laryngeal edema), cardiovascular system (hypotension), and gastrointestinal tract. istanbulmedicaljournal.org

Case reports have documented anaphylactic reactions following exposure to framycetin, including topical administration and subconjunctival injection. nih.govnih.govnih.gov While rare, the possibility of anaphylaxis underscores the importance of considering a patient's allergy history, particularly to aminoglycosides, before administering framycetin. apollopharmacy.inmims.com

Ocular Specific Adverse Effects (for ophthalmic applications)

When used in ophthalmic preparations, framycetin can lead to specific adverse effects on the eye. mims.com

Eye Irritation and Superficial Punctate Keratitis

Eye irritation is a common side effect associated with ophthalmic framycetin use. carehospitals.commims.com This can manifest as burning or stinging sensations in the eye. hres.ca Superficial punctate keratitis (SPK), a condition characterized by scattered, fine, punctate lesions on the corneal epithelium, has also been reported as an adverse effect of ophthalmic framycetin. mims.commsdmanuals.com SPK can be caused by various factors, including topical medications and their preservatives. msdmanuals.com Symptoms of SPK can include redness, lacrimation, photophobia, and slightly decreased vision. msdmanuals.com

Delayed Corneal Epithelial Wound Healing

Delayed corneal epithelial wound healing is another potential adverse effect of ophthalmic framycetin. mims.com The process of corneal epithelial wound healing involves a coordinated series of events, including cell adhesion, migration, proliferation, and differentiation, to resurface the injured area. researchgate.netscielo.br Various factors can influence this process, and impairment can lead to delayed healing. arvojournals.orgarvojournals.orgnih.gov While the exact mechanism by which framycetin may delay this process is not extensively detailed in the provided search results, aminoglycosides, as a class, can have cytotoxic effects on ocular surface cells. mdpi.com Studies on corneal wound healing in different contexts highlight the importance of epithelial cell migration and the potential for various agents to inhibit this process. arvojournals.orgarvojournals.org

Risk of Superinfection with Non-Susceptible Organisms (Fungal/Bacterial)

The use of antibiotics, including framycetin, carries an inherent risk of leading to superinfections. A superinfection occurs when the normal balance of the body's microbiota is disrupted by the antibiotic treatment, allowing organisms that are not susceptible to the antibiotic to proliferate and cause a new infection bccampus.ca. These non-susceptible organisms can include both bacteria and fungi mims.combsgdtphcm.vnhres.cahres.ca.

Framycetin is a broad-spectrum aminoglycoside antibiotic active against many aerobic Gram-negative bacteria and some aerobic Gram-positive bacteria, such as Staphylococcus aureus mims.comhres.cahres.camedtigo.compharmaco-products.com.audrugbank.comgoogle.com. However, it is generally inactive against fungi, viruses, and most anaerobic bacteria hres.cadrugbank.com. This spectrum of activity means that while framycetin targets susceptible bacteria, it does not affect fungi or resistant bacteria, potentially allowing these non-susceptible organisms to overgrow hres.cahres.casanofi.com.

Prolonged or excessive use of antibiotics, including framycetin, is specifically associated with the risk of fungal or bacterial superinfection mims.combsgdtphcm.vnhres.cahres.ca. The use of framycetin may promote the selection of non-susceptible organisms hres.casanofi.comhres.cahres.ca. Should superinfection occur during therapy, appropriate measures should be taken hres.casanofi.comhres.cahres.ca.

Fungal superinfections, particularly involving Candida species, are a known complication of antibiotic therapy bccampus.cathefunctionalgutclinic.commdpi.comrupahealth.com. Candida species are part of the normal human microbiota, but their overgrowth can lead to candidiasis thefunctionalgutclinic.comrupahealth.com. Similarly, antibiotic use can lead to the overgrowth of bacteria resistant to the administered antibiotic, resulting in a secondary bacterial infection bccampus.canih.gov.

While specific detailed research findings or extensive data tables quantifying the incidence of fungal or bacterial superinfection solely attributable to framycetin monotherapy were not prominently available in the search results, the risk is consistently highlighted in prescribing information and drug monographs as a significant adverse reaction associated with its use, particularly with prolonged application mims.combsgdtphcm.vnhres.cahres.ca. The potential for microbial overgrowth and the selection of non-susceptible organisms is a recognized concern hres.casanofi.comhres.cahres.ca.

The development of drug-resistant bacteria is a broader concern with antibiotic use, and prescribing antibiotics like framycetin in the absence of a proven or strongly suspected bacterial infection risks the development of resistant organisms hres.cahres.cahres.cahres.ca. This resistance can contribute to the difficulty in treating subsequent infections, including superinfections nih.govalbertahealthservices.ca.

Risk FactorDescriptionRelevance to Superinfection
Antibiotic UseDisruption of normal microbiota by the antibiotic.Primary driver of superinfection by non-susceptible organisms. bccampus.ca
Prolonged UseExtended exposure to the antibiotic.Increases the likelihood of overgrowth of non-susceptible organisms. mims.combsgdtphcm.vnhres.cahres.ca
Broad SpectrumActivity against a wide range of bacteria.More significant disruption of the normal bacterial flora. bccampus.ca
Organism SusceptibilityFramycetin is inactive against fungi and many anaerobic bacteria.Allows these non-susceptible organisms to proliferate. hres.cadrugbank.com
Selection of Resistant OrganismsUse can promote the growth of bacteria not killed by framycetin.Contributes to secondary bacterial infections. hres.casanofi.comhres.cahres.ca

This table summarizes the key factors contributing to the risk of superinfection when using framycetin based on the available information.

Research Methodologies in Framycetin Studies

In Vitro Assays for Antimicrobial Activity

In vitro assays are fundamental for determining the ability of Framycetin (B1674049) to inhibit or kill bacteria under controlled laboratory conditions. These methods provide quantitative data on the potency and spectrum of activity of the antibiotic.

Agar (B569324) Well Diffusion and Disk Diffusion Techniques

Agar well diffusion and disk diffusion are widely used qualitative or semi-quantitative methods for assessing antimicrobial activity. In the agar well diffusion method, wells are created in an agar plate inoculated with the test bacterium, and a solution of the antimicrobial agent is placed in the wells. The agent diffuses into the agar, and if the bacterium is susceptible, a clear zone of inhibition of growth will surround the well. ijcmas.comkku.ac.th Similarly, the disk diffusion method, also known as the Kirby-Bauer method, involves placing paper disks impregnated with a defined concentration of the antimicrobial agent onto the surface of an inoculated agar plate. oxoid.combio-rad.comyoutube.com The diameter of the zone of inhibition around the disk is measured and correlated with the susceptibility of the bacterial strain. bio-rad.com

Studies have employed these methods to evaluate the antibacterial activity of formulations containing Framycetin. For instance, the agar well diffusion method has been used to study the activity of a skin cream containing Framycetin Sulphate IP 1% w/w against bacteria like Staphylococcus aureus and Streptococcus pyogenes. ijcmas.com Another study utilized the agar well diffusion method for preliminary screening of antibacterial activity of substances, including comparisons with a skin cream containing Framycetin Sulphate. ijcmas.comkku.ac.th The disk diffusion method is also a standard technique for antimicrobial susceptibility testing of rapidly growing bacteria. bio-rad.com Research has shown that Framycetin wound dressings exhibit in vitro antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa using in vitro study methods, which can involve exposing bacterial suspensions to the dressing and plating on agar. mnkjournals.commnkjournals.com The inhibition effect of Framycetin wound dressing against MRSA was found to be better than paraffin (B1166041) wound dressing in in vitro testing, showing significant differences in inhibition zones at various exposure times. mnkjournals.com

Microbroth Dilution for MIC/MBC Determination

Microbroth dilution is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent. researchgate.netjcdr.netmicroxpress.in The MIC is the lowest concentration of the antimicrobial that inhibits visible growth of the bacterium after incubation. microxpress.in The MBC is the lowest concentration that kills a predetermined percentage (e.g., 99.9%) of the initial bacterial inoculum. researchgate.net This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in microtiter plates, inoculating each dilution with a standardized bacterial suspension, and incubating the plates. microxpress.in Growth is assessed visually or spectrophotometrically. To determine MBC, a small volume from wells showing no visible growth is plated onto antibiotic-free agar medium to check for bacterial survival. researchgate.net

The broth microdilution method is considered a common standard for antimicrobial susceptibility testing, recommended by organizations like the Clinical & Laboratory Standards Institute (CLSI) and The European Committee on Antimicrobial Susceptibility Testing (EUCAST). researchgate.net It provides reliable and quantitative results compared to diffusion methods. researchgate.net While specific detailed research findings on Framycetin's MIC/MBC values against various pathogens using this method were not extensively detailed in the search results, the method itself is a standard approach for evaluating the potency of antibiotics like Framycetin. googleapis.com

Advanced Molecular and Cellular Techniques

Beyond basic susceptibility testing, advanced molecular and cellular techniques are employed to delve deeper into the mechanisms of action and bacterial responses to Framycetin.

Transcriptomic Profiling (e.g., RNA-Seq for bacterial stress responses)

Transcriptomic profiling, particularly using RNA sequencing (RNA-Seq), allows researchers to study the global gene expression changes in bacteria in response to antimicrobial agents like Framycetin. scienceasia.orgrna-seqblog.complos.org This technique provides insights into the molecular pathways activated or repressed by the antibiotic, including stress responses, resistance mechanisms, and alterations in metabolic processes. RNA-Seq is known for its sensitivity and accuracy in quantifying transcripts and can identify novel RNA species. plos.org Dual RNA-sequencing allows for the simultaneous profiling of gene expression changes in both the infecting bacterium and the host. scienceasia.org

While direct studies specifically detailing Framycetin's impact on bacterial transcriptomes via RNA-Seq were not prominently found, the methodology is well-established for studying bacterial stress responses to antimicrobial agents and understanding host-pathogen interactions at the molecular level. scienceasia.orgrna-seqblog.comnih.gov For example, RNA-Seq has been used to investigate the transcriptomic stress response in Escherichia coli following treatment with antimicrobial photodynamic therapy. nih.gov It has also been applied to study the transcriptomic responses of wounds to bacterial infection, revealing gene expression signatures related to inflammation and stress responses. plos.org These examples highlight the applicability of transcriptomic profiling to understand bacterial behavior and host-pathogen interactions in the context of antimicrobial exposure.

Electrophoretic Mobility Shift Assays (EMSAs) for RNA Binding

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a technique used to study interactions between proteins and nucleic acids, including RNA-protein interactions. nih.govwikipedia.orgthermofisher.com This method is based on the principle that a complex of protein bound to RNA will migrate more slowly through a non-denaturing gel during electrophoresis than the unbound RNA molecule. nih.govwikipedia.org The resulting "shift" in mobility indicates that binding has occurred. wikipedia.org EMSA can be used to determine if a protein binds to a specific RNA sequence and can provide information about the stoichiometry and affinity of the interaction. nih.govwikipedia.orgthermofisher.com

Given that Framycetin, as an aminoglycoside, is known to inhibit protein synthesis by binding to ribosomal subunits mims.com, EMSA could potentially be used to study the interaction between Framycetin or proteins involved in its mechanism of action and ribosomal RNA. While no specific studies using EMSA to directly investigate Framycetin's binding to RNA were found in the provided search results, the technique is a standard method for characterizing RNA-protein interactions and ribonucleoprotein assembly. nih.govresearchgate.net This makes it a relevant methodology for exploring the molecular targets of Framycetin within the bacterial ribosome.

In Silico Docking Studies (e.g., AutoDock Vina for ribosomal binding)

In silico docking studies use computational methods to predict the preferred orientation and binding affinity of a small molecule (ligand), such as Framycetin, to a target molecule, such as a bacterial ribosomal subunit. github.iomdpi.comscribd.com Software programs like AutoDock Vina are commonly used for this purpose. github.iomdpi.comresearchgate.net These studies can provide insights into the potential binding sites, interaction forces (e.g., hydrogen bonds, hydrophobic interactions), and relative binding strength of the ligand to the target. researchgate.net This can help researchers understand the molecular basis of the antibiotic's activity and predict how modifications to the antibiotic or mutations in the target might affect binding.

Aminoglycoside antibiotics like Framycetin are known to bind to the bacterial ribosome to exert their effect. mims.com In silico docking studies, potentially using tools like AutoDock Vina, could be employed to model the interaction of Framycetin with specific sites on the bacterial ribosome, such as the 16S or 23S ribosomal RNA or associated proteins. While the search results included examples of docking studies for other antibiotics binding to ribosomal RNA researchgate.net and the use of AutoDock Vina for protein-ligand docking github.iomdpi.comscribd.com, specific published docking studies focusing on Framycetin were not identified. However, this methodology is highly relevant for investigating the molecular interactions between Framycetin and its ribosomal target, potentially revealing details about its binding mode and the impact of ribosomal mutations on its efficacy. AutoDock Vina is noted for its speed and accuracy in predicting ligand poses at binding sites. mdpi.com

Analytical Chemistry Techniques for Quantification and Characterization

Precise and accurate analytical methods are crucial for the determination of Framycetin sulfate (B86663) in bulk drug form, pharmaceutical formulations, and biological samples. Due to the chemical structure of Framycetin, which lacks a strong UV-absorbing chromophore, its direct detection using standard UV spectrophotometry can be challenging, often necessitating derivatization or the use of alternative detection methods. nih.govpillbuys.comresearchgate.net

Spectrophotometric Methods for Framycetin Sulfate Determination

Spectrophotometry is a technique used for the quantitative determination of substances by measuring the absorption of light. For Framycetin sulfate, spectrophotometric methods have been developed and validated for its analysis in medicinal products. medicopublication.commedicopublication.com These methods often involve specific conditions or reagents to enable detection. For instance, the chemical structure of Framycetin sulfate allows for staining under basic conditions (pH 9-10), which can be utilized in spectrophotometric procedures. medicopublication.com One developed method for the quantitative determination of Framycetin sulfate in a nasal spray utilized spectrophotometry, measuring optical density at a wavelength of 564 nm after a heating step. medicopublication.com Other studies have explored indirect visible spectrophotometric methods involving reactions with periodate, p-N,N-Dimethylphenylenediamine, and sulphanilamide for the determination of Framycetin. ijcepr.in UV spectrophotometric methods have also been used for preparing calibration curves of Framycetin sulfate in different solvents like distilled water and phosphate (B84403) buffer (pH 7.4), typically measuring absorbance around 255 nm, although the compound itself lacks a strong UV chromophore necessitating consideration of the method's basis. researchgate.netijpsm.com

Chromatography (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are widely applied for the separation, identification, and quantification of Framycetin sulfate. These methods offer advantages in separating Framycetin from related substances and degradation products.

HPLC methods for Framycetin sulfate often face challenges due to the compound's lack of a UV chromophore, leading to the use of specialized detectors or derivatization techniques. A rapid and simple HPLC method utilizing evaporative light scattering detection (ELSD) has been described for the determination of Framycetin sulfate, avoiding the need for derivatization. nih.govpillbuys.comwaters.comresearchgate.net This method employed a reversed-phase C18 column with a mobile phase containing trifluoroacetic acid (TFA). nih.govpillbuys.com Another HPLC-UV method for Framycetin sulfate determination in a medicinal preparation used 2,4-dinitrofluorobenzene as a derivatizing agent to enable UV detection at 365 nm. zldm.ruresearchgate.net

Thin-Layer Chromatography (TLC), including High-Performance Thin-Layer Chromatography (HPTLC), is also used for the analysis of Framycetin sulfate. A stability-indicating HPTLC method has been developed and validated for the estimation of Framycetin sulfate in bulk drug form. sphinxsai.com This method used precoated silica (B1680970) gel plates and a mobile phase of acetonitrile:methanol:water (7.5:0.5:2 v/v/v), achieving a resolved peak at an Rf value of 0.46 ± 0.02. sphinxsai.com Densitometric scanning at 258 nm was used for evaluation. sphinxsai.com TLC with densitometry has also been applied for the identification and quantitative determination of Framycetin in pharmaceutical preparations, such as dental ointments, often using ninhydrin (B49086) solution for detection of the amino groups in Framycetin, with densitometric measurements made at 550 nm. nih.govoup.comoup.com

Data from a spectrophotometric calibration curve for Framycetin sulfate in distilled water at 255 nm is presented below. ijpsm.com

Concentration (µg/ml)Absorbance
00
50.060
100.125
150.187
200.241
250.30

Animal Model Design and Ethical Considerations

Animal models are frequently employed in Framycetin research, particularly to evaluate its efficacy in wound healing. Ethical considerations are paramount in the design and execution of these studies, with procedures typically conducted in accordance with ethical guidelines and with the approval of relevant committees. plos.orgijper.org

Selection of Animal Species (e.g., Wistar Rats, Mice)

Wistar rats and mice are commonly selected animal species for studying the effects of Framycetin on wound healing. plos.orgijper.orgresearchgate.netresearchgate.netnih.govnih.govbioline.org.brresearchgate.netdntb.gov.uaresearchgate.netsilae.it These rodents are widely used due to their availability, ease of handling, and established protocols for wound induction and evaluation. Studies have utilized healthy Wistar rats weighing between 150-300g. plos.orgijper.orgresearchgate.netnih.govresearchgate.net

Induction of Experimental Wounds (e.g., burns, excisions)

Various types of experimental wounds are induced in animal models to mimic different clinical scenarios and evaluate the wound healing properties of Framycetin. Common models include excision wounds and burn wounds. ijper.orgresearchgate.netresearchgate.netnih.govresearchgate.net

Excision wounds involve the removal of a full-thickness circular area of skin, often on the dorsal surface of the animal. ijper.orgresearchgate.netnih.gov The size and depth of the excision are standardized, for example, a circular area of approximately 500 mm² with a 2 mm depth nih.gov or 300 mm² diameter ijper.org. These wounds may be left undressed to the open environment. nih.gov

Burn wounds, particularly partial thickness burns, are induced to study the effect of Framycetin on thermal injuries. One method involves inflicting burns by pouring hot molten wax at a controlled temperature (e.g., 80°C) onto a defined area of the shaved skin using a metal cylinder. researchgate.netresearchgate.net

Other wound models used include incision wounds, created by making linear cuts through the skin and cutaneous muscles, which are then sutured. researchgate.netnih.govbioline.org.brsilae.it Abrasion wounds can also be induced by methods such as rubbing sandpaper over the skin until oozing and bleeding occur. nih.gov Diabetic wound models are also utilized, often induced by administering substances like alloxan (B1665706) or streptozotocin (B1681764) to create a diabetic state in rats before wound creation. nih.govresearchgate.netresearchgate.net

Histopathological Analysis of Tissue Samples

Histopathological analysis is a critical component of wound healing studies involving Framycetin. Tissue samples from the wound site are collected at different time points and examined microscopically to assess the cellular and tissue-level changes occurring during the healing process. researchgate.netresearchgate.netbioline.org.brsilae.itresearchgate.nettandfonline.com

Clinical Study Design Principles

Clinical studies are essential for evaluating the effectiveness and safety of Framycetin in treating various conditions. These studies are designed with rigorous protocols to minimize bias and ensure the reliability of the findings.

Randomized Controlled Trials (RCTs)

Randomized Controlled Trials (RCTs) are considered a gold standard in clinical research due to their ability to reduce bias by randomly assigning participants to different treatment groups. Studies involving Framycetin have utilized randomized designs to compare its effects against other treatments or placebos. For instance, a pragmatic, individually randomized, open-label, retrospective study investigated the efficacy of topical Framycetin in treating exacerbation of chronic nasopharyngitis. fortunejournals.comfortunejournals.com In this study, patients were individually randomized into groups receiving either endonasal therapy with Framycetin solution alone or in combination with oral antihistamines and antivirals. fortunejournals.com Another study, an open-label, randomized, comparative, parallel group, multi-center clinical trial, evaluated Framycetin sulphate cream against another topical cream in acute wounds. nih.gov A randomized clinical trial also compared topical Framycetin/gramicidin with another combination therapy in patients with acute external otitis. nih.gov Furthermore, a randomized controlled trial compared topical adipose mesenchymal stem cell-conditioned medium with Framycetin gauze dressing in chronic plantar ulcers of leprosy. ijdvl.com

Double-Blinded Study Protocols

Double-blinded study protocols are employed to prevent bias from both the participants and the researchers knowing which treatment is being administered. While some studies involving Framycetin have been open-label fortunejournals.comfortunejournals.comnih.gov, double-blinded designs have also been utilized in research relevant to topical treatments and wound care, providing a higher level of evidence. researchgate.net A prospective double-blinded comparative analysis specifically investigated Framycetin and silver sulphadiazine as topical agents for burns, quantitatively comparing bacterial load between the two groups. nih.govresearchgate.netscilit.com

Retrospective Cohort Studies

Retrospective cohort studies examine data that has already been collected. A pragmatic, individually randomised, open-label study on topical Framycetin for chronic nasopharyngitis was conducted retrospectively, analyzing data from patients treated in the past. fortunejournals.comfortunejournals.com Retrospective cohort studies have also been used in broader investigations of antibiotic use, including Framycetin sulfate, and their potential association with chronic childhood conditions, utilizing linked administrative health data. nih.govplos.org

Patient Recruitment and Ethical Review Board Approvals

Patient recruitment in Framycetin studies, as with other clinical trials, involves identifying and enrolling eligible individuals according to specific inclusion and exclusion criteria. fortunejournals.comnih.gov The process requires careful consideration of ethical guidelines to ensure the safety and rights of participants. Ethical Review Board (ERB) or Institutional Review Board (IRB) approvals are a crucial step before commencing any clinical study involving human subjects. patiro.comctiq.com.au These boards review the study protocol, informed consent forms, and recruitment materials to ensure they adhere to ethical standards and regulatory requirements. patiro.comethics.gc.ca For instance, a retrospective study on Framycetin use in chronic nasopharyngitis was conducted in accordance with GCP standards and the Declaration of Helsinki, indicating adherence to ethical principles. fortunejournals.com The importance of ethical considerations in recruitment, including informed consent and voluntary participation, is paramount. novotech-cro.com

Statistical Analysis Methods

Analysis of Variance (ANOVA) and Post-Hoc Tests

Analysis of Variance (ANOVA) is a statistical test used to compare the means of three or more groups. It is a common method in studies evaluating different treatments or interventions, including those involving Framycetin. For example, studies comparing the wound healing effects of different creams, including those containing Framycetin sulfate, have utilized one-way ANOVA to analyze data such as tensile strength, wound contraction, and epithelialization period. nih.govnih.govijbamr.com

If ANOVA reveals a statistically significant difference among the groups, post-hoc tests are often performed to determine which specific pairs of groups differ significantly from each other. als.net Common post-hoc tests used in the context of Framycetin research include the Bonferroni post-test and Tukey's multiple comparison test. nih.govnih.govijbamr.comresearchgate.netresearchgate.net These tests help pinpoint where the significant differences lie after a significant ANOVA result. For instance, a study comparing polyherbal creams with Framycetin sulfate on diabetic wound models in rats used one-way ANOVA followed by the Bonferroni post-test to analyze wound healing parameters. nih.govnih.gov Another study evaluating wound healing activity in rats used one-way analysis of covariance (ANOVA) followed by Tukey multiple comparison test. rjpbcs.com In an in-vitro study comparing different ear drops, including one containing Framycetin, a chi-square test was used for the primary outcome, and a Bonferroni corrected P-value was used for pair-wise comparisons. nih.gov

Data from a study comparing wound healing properties showed the following mean tensile strengths (in grams) on the 10th post-operative day for different treatment groups in an incision wound model in rats:

Treatment GroupMean Tensile Strength (g) ± SEM
Triphala366 ± 22.34
Framycetin303.1 ± 25.29
Petroleum JellyNot significantly different from Framycetin
Sesame OilNot significantly different from Framycetin

Statistical analysis using ANOVA followed by Dunnets post hoc test indicated that the tensile strength in the Triphala treated group was significantly more (p≤0.05) than the Framycetin treated group. ijbamr.com

Another study comparing polyherbal creams (Cream A and Cream B) with Framycetin sulfate in diabetic rats reported the following:

Treatment GroupTensile Strength (g) ± SEM (Incision Model)Epithelialization Period (Days) (Excision Model)% Wound Contraction on Day 16 (Excision Model)
Cream A825 ± 22.36Less than Framycetin sulfate95.43 ± 0.53*
Cream B941.66 ± 15.36 1796.60 ± 1.16**
Framycetin SulfateLower than Cream B (P < 0.01)2192.00 ± 0.85

*P < 0.05, **P < 0.01, ***P < 0.001 compared to Framycetin sulfate. Statistical analysis using one-way ANOVA followed by Bonferroni post-test showed significant differences in tensile strength and epithelialization period. nih.govnih.gov

Regression Analysis for Dose-Response Relationships

Regression analysis is a fundamental statistical technique used to model and analyze the relationship between a dependent variable and one or more independent variables. In the context of Framycetin studies, particularly those investigating its antimicrobial activity, regression analysis is frequently applied to determine dose-response relationships. This involves assessing how the effect of Framycetin (the response) changes with varying concentrations (the dose).

Non-linear regression is a common approach for analyzing dose-response curves in antimicrobial susceptibility testing. This method is used to fit models to experimental data, allowing for the estimation of key parameters such as the minimum inhibitory concentration (MIC) values, specifically MIC50 and MIC90. The MIC50 represents the concentration of Framycetin required to inhibit the growth of 50% of microbial isolates, while the MIC90 represents the concentration required to inhibit 90% of isolates. Reporting 95% confidence intervals for these MIC values provides a measure of the precision of the estimates .

Generalized linear models (GLM) also offer a suitable framework for analyzing dose-response data, particularly when the response variable follows a non-normal distribution, such as binomial data (e.g., survival or inhibition at different doses). GLM allows for the determination of dose-response relationships without requiring initial linearizing transformations, which are sometimes used in simpler regression approaches. This method can also be used to compute confidence intervals for both dose estimates and response probabilities, offering a more complete understanding of the uncertainty associated with the estimates researchgate.net.

Software packages designed for dose-response studies facilitate the application of non-linear regression and other related techniques. These tools enable the simultaneous fitting of multiple dose-response curves, comparison of curve parameters, and calculation of effective doses (e.g., ED30, ED50, ED90), which represent the dose at which a specific percentage of the maximum response is observed ncwss.org.

While specific detailed research findings applying these regression techniques directly to Framycetin with accompanying data tables were not extensively found in the immediate search results, the methodology is well-established in antimicrobial research. The application would involve collecting data on microbial growth or survival across a range of Framycetin concentrations and then using regression models to fit a curve to this data and estimate parameters like MIC values.

An illustrative example of the type of data and output from a regression analysis in a dose-response study (though not specific to Framycetin in this instance) can be seen in studies examining dose-response relationships of other substances. For example, a study might report regression coefficients and their statistical significance to describe the shape and slope of the dose-response curve nih.gov. Heterogeneity measures, such as Cochrane's Q and I², might also be presented in the context of dose-response meta-analysis to assess the variability in the dose-response relationship across different studies nih.gov.

Random-Effects Models for Heterogeneity in Meta-Analysis

Meta-analysis is a statistical procedure used to combine data from multiple independent studies to arrive at a pooled estimate of an effect. When conducting a meta-analysis of studies involving Framycetin, particularly those assessing its efficacy in different populations or against various pathogens, heterogeneity among study results is a common challenge. Heterogeneity refers to the variation in treatment effects between studies that is greater than what would be expected by chance alone nih.gov.

Random-effects models are statistical models frequently employed in meta-analysis to account for this heterogeneity. Unlike fixed-effect models, which assume a single true effect size underlying all studies, random-effects models assume that the true effect size may vary from study to study nih.govmeta-analysis.com. This variation is attributed to differences in study populations, interventions, methodologies, or other factors nih.gov.

The random-effects model incorporates two sources of variance: the variance within each study (sampling error) and the variance between studies (heterogeneity) nih.gov. By accounting for both sources of variation, random-effects models typically yield wider confidence intervals for the pooled effect estimate compared to fixed-effect models, reflecting the greater uncertainty due to between-study variability nih.gov.

The decision to use a random-effects model is often based on the expectation or observation of heterogeneity among the studies included in the meta-analysis nih.govresearchgate.net. Statistical tests, such as Cochran's Q test, and measures like the I² statistic are used to quantify the amount of heterogeneity nih.gov. A high I² value, for instance, indicates a substantial proportion of the observed variability is due to true heterogeneity rather than chance nih.gov.

Common methods used within the random-effects framework include the DerSimonian and Laird method cochrane.org. Random-effects meta-analysis provides an estimate of the average treatment effect across the studies included in the analysis nih.gov.

While no specific meta-analysis of Framycetin studies using random-effects models was detailed in the search results, the principles and methods described are directly applicable. If multiple studies investigating the efficacy of Framycetin were to be pooled in a meta-analysis, a random-effects model would be appropriate if significant heterogeneity was detected or anticipated among the study results. This would allow for a more conservative and realistic pooled estimate of Framycetin's effect, accounting for the variability across different research settings.

Emerging Research Areas and Future Perspectives in Framycetin Research

Addressing Discrepancies in Reported Antimicrobial Efficacy

Discrepancies in the reported antimicrobial efficacy of Framycetin (B1674049) across different studies can arise from various factors, primarily related to variations in bacterial strain susceptibility and experimental conditions. Resolving these inconsistencies is crucial for establishing reliable efficacy data and guiding clinical use.

Standardization of Bacterial Strain Susceptibility Testing

Standardization of bacterial strain susceptibility testing is a key aspect in addressing discrepancies in reported antimicrobial efficacy. Variations in the specific bacterial strains used, including differences between standard type strains (e.g., ATCC) and clinical isolates, can lead to differing susceptibility results. Clinical isolates may possess acquired resistance mechanisms not present in standard laboratory strains. acs.orgaimspress.com

To improve standardization, meta-analysis frameworks, such as those following PRISMA guidelines, should stratify data by strain type. This allows for a clearer understanding of Framycetin's activity against different bacterial populations. Standardized protocols for inoculum preparation, media composition, and incubation conditions are essential for reproducible results. himediadownloads.comszu.gov.czagriculture.gov.au Guidelines from organizations like the World Health Organization (WHO) and the Clinical and Laboratory Standards Institute (CLSI) provide frameworks for standardized antimicrobial susceptibility testing, including methods like disk diffusion and broth or agar (B569324) dilution. agriculture.gov.auwoah.org

Impact of Experimental Conditions (e.g., inoculum size, culture media)

Experimental conditions significantly influence antimicrobial susceptibility testing outcomes. The inoculum size, or the number of bacteria in the test suspension, can affect the observed minimum inhibitory concentration (MIC) or zone of inhibition. himediadownloads.comagriculture.gov.auhimedialabs.com A higher inoculum size may result in smaller zones of inhibition or higher MICs, as more antibiotic is required to inhibit bacterial growth. himedialabs.com Standardized protocols typically recommend adjusting the inoculum to a specific turbidity, such as a 0.5 McFarland standard, to ensure consistency. himediadownloads.comszu.gov.czhimedialabs.com

The composition of culture media also plays a critical role. Different media can affect bacterial growth rates, the stability and diffusion of the antibiotic, and the expression of resistance mechanisms. agriculture.gov.auhimedialabs.com For instance, the presence of certain substances in the medium can antagonize the activity of some antibiotics or affect the diffusion of the drug through the agar. agriculture.gov.auhimedialabs.com Using recommended media, such as Mueller Hinton Agar for many bacterial species, under controlled conditions (e.g., pH and agar depth) is crucial for obtaining comparable results across studies. himediadownloads.comszu.gov.czagriculture.gov.auhimedialabs.com

Novel Drug Delivery Systems Beyond Topical Applications

While Framycetin is commonly used in topical formulations, research is exploring novel drug delivery systems to expand its therapeutic applications and potentially improve efficacy and reduce systemic exposure.

Exploration of Nanoparticle-Based Formulations

Nanoparticle-based formulations are being explored as a means to deliver Framycetin more effectively. Nanoparticles can offer advantages such as improved drug solubility, enhanced stability, controlled release, and targeted delivery to the site of infection. mdpi.comnih.govmdpi.com For instance, hydrogels loaded with antibiotics, including Framycetin sulfate (B86663), have been investigated as effective drug delivery systems for treating skin conditions and promoting wound healing. nih.gov These hydrogels can absorb wound exudates, provide a moist healing environment, and offer controlled release of the antibiotic. nih.gov

Research into nanoparticle systems for drug delivery to specific sites, such as the ear, where Framycetin is used for otitis externa, is also being conducted. researchgate.net Nanocarriers like polymeric nanoparticles, liposomes, and inorganic nanoparticles are being investigated for their potential in wound treatment and skin regeneration by enhancing drug penetration and sustaining release. nih.gov

Integration into Regenerative Medicine Approaches (e.g., with stem cells)

The integration of Framycetin into regenerative medicine approaches, particularly in conjunction with stem cells, represents a promising future direction. Chronic wounds, such as diabetic ulcers or leprosy-related ulcers, often benefit from both antimicrobial treatment and strategies to promote tissue regeneration. ijdvl.com

Studies have compared the efficacy of Framycetin-containing dressings with regenerative approaches like adipose mesenchymal stem cell-conditioned medium in treating chronic ulcers. ijdvl.comnih.gov While stem cell-based therapies show potential in accelerating wound healing by producing growth factors and cytokines essential for tissue repair, the presence of bacterial infection can impede this process. ijdvl.comumiamihealth.org Combining the antimicrobial activity of Framycetin with the regenerative properties of stem cells or their secretomes could offer a synergistic approach to managing infected chronic wounds, promoting bacterial clearance while simultaneously facilitating tissue repair. nih.govijdvl.com Hydrogel dressings, for example, can be combined with mesenchymal stem cells for effective wound healing. nih.gov

Overcoming Antimicrobial Resistance Challenges

Antimicrobial resistance is a significant global health threat, and bacteria can develop resistance to aminoglycosides like Framycetin through various mechanisms. aimspress.comfrontiersin.orgnih.gov Research in this area focuses on understanding these mechanisms and developing strategies to overcome resistance.

Mechanisms of resistance to aminoglycosides include enzymatic modification of the antibiotic, modification of the ribosomal target site, reduced uptake of the drug into the bacterial cell, and active efflux of the drug out of the cell. aimspress.comnih.gov Aminoglycoside-modifying enzymes (AMEs) are a common mechanism of resistance, chemically altering the antibiotic and rendering it inactive. nih.gov Ribosomal mutations or enzymatic modifications of the ribosome can also prevent Framycetin from binding effectively to its target. nih.gov

Strategies to overcome Framycetin resistance are being explored. These include the development of new molecules that can evade resistance mechanisms, the use of combination therapies with agents that can inhibit resistance enzymes or pathways, and the exploration of novel delivery systems that can achieve higher local concentrations of the antibiotic at the site of infection, potentially overcoming lower levels of resistance. frontiersin.orgmdpi.com Understanding the specific resistance mechanisms present in circulating bacterial strains is crucial for guiding appropriate treatment strategies and developing effective countermeasures. mdpi.com

Research into Combination Therapies for Synergistic Effects

Research explores the use of Framycetin in combination with other antimicrobial agents to achieve synergistic effects, potentially enhancing efficacy and broadening the spectrum of activity. Framycetin is a component in topical formulations combined with Gramicidin, where the combination is noted to work synergistically. ontosight.ai Framycetin inhibits bacterial protein synthesis, while Gramicidin alters bacterial cell membrane permeability, leading to cell death. ontosight.ai

Studies have investigated Framycetin in combination therapies for specific clinical conditions. For instance, a study evaluating treatments for non-healing ulcers assessed a topical combination including mupirocin (B1676865), Framycetin, placental extract gel, and infrared radiation. oncologyradiotherapy.com This combination demonstrated a statistically significant reduction in ulcer size at both 4 and 8 weeks compared to treatment with mupirocin and infrared radiation alone. oncologyradiotherapy.com The inclusion of Framycetin in this combination is suggested to provide antibacterial coverage against Gram-negative organisms, complementing mupirocin's activity, which is primarily against Gram-positive bacteria. oncologyradiotherapy.com

In the context of pediatric adenoiditis, Framycetin has been evaluated as part of combined therapy. The use of Framycetin in this combined approach was shown to enhance treatment effectiveness and patient compliance when compared to traditional topical antibacterial preparations. researchgate.net

Framycetin is also found in combination topical preparations with other antibiotics like neomycin and polymyxin (B74138) B, used for conditions such as ear and eye infections. mims.comwikipedia.orgmims.com

Data from a study on non-healing ulcers illustrating the reduction in ulcer size with a combination therapy including Framycetin is presented below:

Treatment Group Reduction in Ulcer Size at 4 Weeks (mean ± SD) Reduction in Ulcer Size at 8 Weeks (mean ± SD) Statistical Significance (P value) at 8 Weeks
Group M (Mupirocin + IR) 31.33 ± 17.17% oncologyradiotherapy.com 60.17 ± 23.25% oncologyradiotherapy.com <0.001 oncologyradiotherapy.com
Group MFP (Mupirocin + Framycetin + Placental Extract Gel + IR) 49.77 ± 10.62% oncologyradiotherapy.com 89.8 ± 12.57% oncologyradiotherapy.com <0.001 oncologyradiotherapy.com

Note: IR stands for Infrared Radiation.

Strategies to Combat Biofilm-Mediated Resistance

Bacterial biofilms represent a significant challenge in treating infections due to their inherent resistance to antimicrobial agents, often tolerating concentrations significantly higher than those effective against planktonic bacteria. nih.govmdpi.com Biofilm formation contributes to the ineffectiveness of antibiotic therapy in various conditions, including chronic nasopharyngitis. fortunejournals.comfortunejournals.com

Topical antibacterial agents are being investigated for their ability to penetrate and act upon bacteria residing within biofilms. fortunejournals.comfortunejournals.com Framycetin, when applied topically, achieves concentrations that provide bactericidal activity against a range of Gram-positive and Gram-negative microorganisms commonly involved in upper respiratory tract infections, where biofilms can play a role. fortunejournals.com

While the search results highlight the general importance of combating biofilm-mediated resistance through strategies like targeting quorum sensing and developing novel agents or combinations, specific detailed research on Framycetin's direct impact on biofilm structure or its inclusion in novel anti-biofilm strategies was not extensively detailed in the provided information. However, its demonstrated efficacy as a topical agent in conditions associated with biofilms suggests its potential role in managing such infections, either alone or in combination with agents that specifically target biofilm mechanisms.

Expanding Therapeutic Applications and Indications

Re-evaluation in Specific Clinical Conditions

Framycetin has established uses in treating bacterial infections in specific areas, such as bacterial eye infections like conjunctivitis and otitis externa. mims.com Ongoing research involves the re-evaluation of Framycetin's efficacy and potential in specific clinical conditions, sometimes in novel formulations or as part of combination therapies.

A pragmatic study re-evaluated the effectiveness of topical Framycetin solution in treating the exacerbation of chronic nasopharyngitis in children. fortunejournals.comfortunejournals.com The study concluded that endonasal therapy with Framycetin solution, as a supplement to conventional therapy, is a safe and effective agent for the etiotropic treatment of this condition, leading to a significant reduction in the severity of key clinical symptoms. fortunejournals.comfortunejournals.com

The study on chronic nasopharyngitis used a 5-point MSS scale to assess symptom severity. The reduction in symptom scores observed with Framycetin therapy is summarized below:

Symptom Average Score at Baseline (V1) - Treatment Group Average Score at Baseline (V1) - Control Group
Nasal discharge 3.33 fortunejournals.com 4.23 fortunejournals.com
Postnasal drip 2.19 fortunejournals.com 3.07 fortunejournals.com
Mucosal hyperaemia 3.31 fortunejournals.com 4.35 fortunejournals.com
Mucosal oedema 1.90 fortunejournals.com 3.76 fortunejournals.com

Note: Data presented is from baseline (V1) to show initial symptom severity in the study groups. The study reported a clinically significant reduction in these symptoms at later visits (V2 and V3) in the treatment group compared to the control group. fortunejournals.com

Furthermore, research is exploring the potential of Framycetin in advanced wound care. A study evaluated a Framycetin sulfate-loaded hydrogel dressing for its effectiveness in promoting wound healing in rats. plos.org The Framycetin-loaded hydrogel dressing demonstrated enhanced wound healing capabilities compared to both a commercially available product (Sofra Tulle gauze) and free Framycetin. plos.org On the fifth day of the study, the hydrogel dressing achieved 97% wound healing, while the commercial gauze showed 86% healing and free Framycetin showed 76% healing. plos.org This suggests potential for re-evaluating Framycetin in novel delivery systems for improved outcomes in wound management.

Potential for Non-Antibiotic Activities (e.g., anti-inflammatory, anti-cancer)

While primarily recognized and utilized for its broad-spectrum antibacterial properties, emerging research suggests that framycetin may possess activities beyond its established antibiotic function, particularly in the areas of anti-inflammatory and anti-cancer effects. These potential non-antibiotic properties are subjects of ongoing investigation, exploring new therapeutic avenues for this aminoglycoside compound.

Research into the anti-inflammatory potential of framycetin has been explored in the context of wound healing. In studies evaluating the efficacy of poly-herbal formulations for wound healing and anti-inflammatory activity, framycetin has been used as a standard comparator. One study utilizing a formalin-induced paw edema method in rats observed that framycetin exhibited anti-inflammatory activity ijpsonline.com. While certain herbal formulations demonstrated superior outcomes in specific wound healing parameters compared to framycetin, the inclusion of framycetin as a reference indicates its recognized effect in modulating inflammatory responses in this experimental model ijpsonline.com. Furthermore, in research comparing different wound treatment modalities for chronic plantar ulcers, framycetin gauze dressing was used as a control. These studies, while highlighting the immunomodulatory benefits of other agents like mesenchymal stem cell-conditioned medium in reducing hyper-inflammation in chronic wounds, implicitly position framycetin within the spectrum of agents with potential, albeit perhaps different in mechanism or magnitude, effects on the inflammatory process in complex wound environments ijdvl.com.

The potential anti-cancer activities of framycetin are also being investigated. Studies have indicated that framycetin can interact with human cellular machinery, specifically targeting ribosomes and affecting translation medchemexpress.com. More intriguingly, research suggests that framycetin, along with 5″-azido this compound B, can selectively inhibit the production of mature microRNA (miRNA), specifically by binding to the Drosha site in miR-525 medchemexpress.comabmole.com. This inhibition of miRNA processing has been linked to the boosting of a downstream protein and, notably, the inhibition of invasion in hepatocellular carcinoma (HCC) cell lines medchemexpress.com. This suggests a potential mechanism by which framycetin could exert anti-cancer effects by modulating gene expression at the post-transcriptional level through miRNA pathways, independent of its antibacterial mechanism of action which primarily involves binding to bacterial 30S ribosomal subunits nih.govdrugbank.comgoogle.com.

The exploration of these non-antibiotic activities is still in its nascent stages. While the exact mechanisms underlying the observed anti-inflammatory effects require further elucidation, the reported influence on miRNA processing in cancer cells presents a compelling area for future research. Further detailed studies, including in vitro and in vivo investigations, are necessary to fully understand the scope and potential therapeutic applications of framycetin's non-antibiotic properties.

Here is a summary of reported non-antibiotic activities:

ActivityContext of ObservationProposed Mechanism (if any)
Anti-inflammatoryFormalin-induced paw edema in rats (used as comparator) ijpsonline.comNot explicitly detailed in the source
Anti-cancerInhibition of invasion in hepatocellular carcinoma (HCC) cell lines medchemexpress.comSelective inhibition of mature miRNA production (miR-525) medchemexpress.comabmole.com

Q & A

Q. What molecular mechanisms define Framycetin’s antibacterial activity, and how can researchers experimentally validate its RNA-targeting specificity?

Framycetin inhibits bacterial RNase P cleavage and hammerhead ribozymes by competing for divalent metal ion-binding sites (e.g., Mg²⁺) in RNA substrates. To validate specificity, employ electrophoretic mobility shift assays (EMSAs) with purified RNA targets, comparing binding affinities in the presence/absence of competing ions. Additionally, kinetic inhibition assays measuring RNase P activity under varying Framycetin concentrations can quantify inhibition constants (e.g., Ki = 35 μM for RNase P) .

Q. What standardized methods exist for assessing Framycetin susceptibility in bovine mastitis pathogens, and what are their limitations?

No CLSI-approved protocols currently exist for Framycetin-specific susceptibility testing in mastitis pathogens. Researchers often adapt broth microdilution or agar dilution methods using cation-adjusted Mueller-Hinton broth. Key limitations include the lack of interpretive criteria for intramammary administration and challenges in correlating in vitro MICs with clinical outcomes due to unique udder pharmacokinetics .

Q. How can Framycetin’s resistance profile be systematically evaluated in Gram-negative bacteria?

Use whole-genome sequencing to identify aminoglycoside-modifying enzyme genes (e.g., aac(3), aph(6)) and 16S rRNA mutations. Pair this with phenotypic susceptibility testing across clinical isolates, categorizing resistance via EUCAST epidemiological cutoff values (ECOFFs). Cross-reference with transcriptomic analyses to assess upregulation of efflux pumps .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between Framycetin’s in vitro efficacy and clinical failure in intramammary infections?

Develop ex vivo udder tissue models to simulate drug distribution and bacterial exposure. Use HPLC-MS to quantify Framycetin concentrations in udder compartments and integrate these with time-kill assays to establish pharmacodynamic targets (e.g., AUC/MIC ratios). Validate findings via longitudinal field studies comparing pre- and post-treatment pathogen loads .

Q. How can researchers design robust PK/PD models for Framycetin in complex anatomical sites like the mammary gland?

Employ physiologically based pharmacokinetic (PBPK) modeling incorporating udder-specific parameters (e.g., lipid content, pH). Use Monte Carlo simulations adjusted for localized drug retention and bacterial growth rates. Validate models using microdialysis probes to measure real-time drug penetration in bovine udders .

Q. What methodologies are optimal for studying Framycetin’s off-target effects on host transcriptomes during infection treatment?

Apply RNA-seq to human or animal cell lines exposed to sub-inhibitory Framycetin concentrations. Use gene ontology enrichment analysis to identify dysregulated pathways (e.g., mitochondrial translation, inflammatory responses). Confirm findings with CRISPR-interference to silence putative off-target genes and assess phenotypic changes .

Q. How can Framycetin combination therapies be systematically evaluated to overcome emerging resistance?

Implement checkerboard assays to quantify synergy (FIC index) with β-lactams or fluoroquinolones. Pair with genomic sequencing of serial isolates to track resistance gene acquisition. For in vivo validation, use neutropenic murine thigh infection models with dual-drug regimens, measuring bacterial load reduction and resistance emergence rates .

Methodological Considerations

  • Data Reprodubility : For susceptibility testing, include quality control strains (e.g., E. coli ATCC 25922) and adhere to CLSI M07/M11 guidelines for broth/agar preparation .
  • Statistical Rigor : Use non-linear regression for dose-response curves (e.g., GraphPad Prism) and report 95% confidence intervals for MIC50/MIC90 values .
  • Ethical Compliance : For animal studies, follow ARRIVE 2.0 guidelines and obtain ethics approval for pathogen challenge protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.